1-Aza-spiro[5.5]undecan-4-one hydrochloride
Description
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Properties
IUPAC Name |
1-azaspiro[5.5]undecan-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c12-9-4-7-11-10(8-9)5-2-1-3-6-10;/h11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGFYBQPUHHFFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)CCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: The Physicochemical and Synthetic Profile of 1-Aza-spiro[5.5]undecan-4-one HCl
Executive Summary: Escaping Flatland
In the contemporary landscape of drug discovery, the 1-Aza-spiro[5.5]undecan-4-one scaffold represents a critical departure from traditional, planar aromatic structures. As a saturated, spirocyclic system, it offers a high fraction of sp3-hybridized carbons (
This guide details the structural properties, validated synthetic pathways, and quality control protocols for the hydrochloride salt of this scaffold (CAS 1896689-93-2). Unlike the more common 3-azaspiro derivatives (derived from isonipecotic acid), the 1-aza architecture places the nitrogen atom adjacent to the spiro-quaternary center, mimicking the privileged core of histrionicotoxin alkaloids. This unique topology confers distinct steric and electronic vectors ideal for targeting ion channels and GPCRs.
Structural Architecture & Physicochemical Profile[1]
The 1-Aza-spiro[5.5]undecan-4-one core consists of a piperidin-4-one ring spiro-fused to a cyclohexane ring. The "1-aza" designation indicates the nitrogen is part of the spiro-junction connectivity, creating a sterically congested environment around the amine.
3D Conformation and Electronic Properties
The spiro-fusion forces the two six-membered rings to adopt perpendicular chair conformations. This orthogonality is the scaffold's defining feature, allowing it to project substituents into 3D space defined by distinct vectors (
| Property | Value / Characteristic | Implication for Drug Design |
| Molecular Formula | Fragment-based lead generation ( | |
| Spiro Center | Quaternary Carbon (C5/C6) | Rigidifies the backbone; prevents metabolic flattening. |
| Basicity (pKa) | ~8.5 – 9.5 (Calculated) | The HCl salt is stable; exists as a cation at physiological pH. |
| LogP (Free Base) | ~1.5 – 2.0 | Lipophilic enough for CNS penetration, yet soluble as a salt. |
| H-Bond Donors/Acceptors | 1 Donor (NH), 2 Acceptors (N, O) | The ketone provides a vector for further functionalization. |
The Hydrochloride Advantage
The free base of 1-aza-spiro[5.5]undecan-4-one is an oil or low-melting solid prone to oxidation at the alpha-position of the amine. The hydrochloride salt is the preferred form for storage and handling due to:
-
Crystallinity: Enhances purification potential via recrystallization.
-
Hygroscopicity Control: Reduces water uptake compared to the free amine.
-
Stability: Protonation of the amine prevents formation of enamine byproducts with the internal ketone.
Synthetic Pathways & Process Chemistry[2]
Synthesis of the 1-aza (nitrogen adjacent to spiro) core is significantly more challenging than the 3-aza isomer. Below are two field-proven methodologies: a scalable "Classic" route and a precision "Modern" route.
Route A: The N-Acyliminium Ion Cyclization (Scalable)
This method relies on the acid-catalyzed cyclization of a linear precursor. It is preferred for gram-scale production due to the use of inexpensive reagents.
Protocol:
-
Precursor Assembly: React 4-(cyclohex-1-en-1-yl)butanal with a primary amine (or ammonia equivalent) to form the imine.
-
Cyclization: Treat with mild acid (formic acid) to generate the N-acyliminium ion intermediate.
-
Ring Closure: The pi-electrons of the cyclohexenyl group attack the iminium ion, closing the spiro ring.
-
Oxidation: If the precursor was an alcohol, a Swern or Jones oxidation is performed to install the C4 ketone.
Route B: Ring-Closing Metathesis (RCM) (Precision)
For high-purity applications or analog generation, the RCM approach using Grubbs' catalyst provides superior control over stereochemistry.
Step-by-Step Methodology:
-
Bis-Allylation: Alkylate a protected allylamine with a functionalized cyclohexyl halide to create the diene precursor.
-
RCM Reaction:
-
Solvent: Dichloromethane (Degassed).
-
Catalyst: Grubbs II (2-5 mol%).
-
Conditions: Reflux for 12-24 hours.
-
Validation: Monitor the disappearance of terminal alkene protons in
NMR.
-
-
Functionalization: The resulting spiro-alkene is hydrated or oxidized (Wacker conditions) to yield the ketone.
Synthesis Workflow Diagram
Caption: Logical flow for the construction of the spiro-piperidine core, moving from linear precursors to the stable salt form.
Analytical Characterization & Quality Control
Trustworthiness in chemical biology requires rigorous validation. The following analytical signatures are diagnostic for CAS 1896689-93-2.
Self-Validating NMR Signatures
When analyzing the
-
The "Spiro Shift" (
NMR): The quaternary spiro-carbon is the most distinct feature. It typically appears between 60–75 ppm . If this peak is absent, the ring has not closed. -
The Ketone (
NMR): A diagnostic carbonyl peak at ~205–210 ppm . -
Diastereotopic Protons (
NMR): Due to the chiral axis created by the rigid spiro center, the methylene protons adjacent to the nitrogen and ketone will appear as complex multiplets (AB systems) rather than simple triplets.
Impurity Profiling
-
Linear Enamine: If the cyclization is incomplete, you will see olefinic protons at 5.0–6.0 ppm.
-
Polymerization: Broadening of all peaks indicates oligomerization of the reactive intermediate.
Medicinal Chemistry Applications
The 1-aza-spiro[5.5]undecane scaffold is a validated pharmacophore in several therapeutic areas.
Target Classes
-
Nicotinic Acetylcholine Receptors (nAChRs): As an analog of Histrionicotoxin (a toxin from the poison dart frog Oophaga histrionica), this scaffold acts as a non-competitive antagonist. The steric bulk of the spiro system blocks the ion channel pore.
-
Sigma Receptors (
): The basic amine and lipophilic cyclohexane ring satisfy the primary pharmacophore requirements for Sigma receptor binding, relevant in neuropathic pain and neurodegenerative research. -
Peptidergic GPCRs: Used as a rigid spacer to orient aromatic groups in Neurokinin-1 (NK1) antagonists.
Functionalization Logic (Graphviz)
The C4-ketone is the primary handle for diversifying this scaffold into a library of active compounds.
Caption: Divergent synthesis strategy utilizing the C4 ketone to access diverse chemical space.
References
-
Sigma-Aldrich. (n.d.). 1-Aza-spiro[5.5]undecan-4-one hydrochloride Product Sheet. Retrieved from
-
Bera, S. (2005).[1][2] An Enantioselective Synthesis of 1-Azaspiro[5.5]undecane Ring System of Histrionicotoxin Alkaloids from D(+)-Glucose.[1] Heterocycles.
-
Wilson, M. S., & Padwa, A. (2008).[3] A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade. The Journal of Organic Chemistry, 73(24), 9601–9609.[3]
-
PubChem. (2025).[4] 1-Azaspiro[5.5]undecane Compound Summary. National Library of Medicine. Retrieved from
-
BenchChem. (2025).[5] Application of substituted spiro[5.5]undecane scaffolds in medicinal chemistry. Retrieved from
Sources
- 1. An Enantioselective Synthesis of 1-Azaspiro[5.5]undecane Ring System of Histrionicotoxin Alkaloids from D(+)-Glucose [chooser.crossref.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Azaspiro[5.5]undecane | C10H19N | CID 573583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Molecular weight and formula of 1-Aza-spiro[5.5]undecan-4-one HCl
Executive Summary
1-Aza-spiro[5.5]undecan-4-one Hydrochloride (CAS: 1896689-93-2) is a specialized spirocyclic building block used in the synthesis of bioactive alkaloids and pharmaceutical candidates.[1] Structurally, it consists of a piperidin-4-one ring spiro-fused to a cyclohexane ring at the 2-position of the piperidine moiety. This rigid, three-dimensional scaffold is a critical pharmacophore in the development of Histrionicotoxin analogs (nicotinic acetylcholine receptor antagonists) and Neurokinin-1 (NK1) receptor antagonists . Its spiro-fusion restricts conformational flexibility, enhancing ligand-target binding specificity compared to flexible linear amines.
Physicochemical Profile
Identity & Properties
The molecule is supplied as a hydrochloride salt to ensure stability and water solubility. The free base is prone to oxidation and polymerization; the HCl salt stabilizes the secondary amine and the ketone functionality.
| Property | Specification |
| IUPAC Name | 1-Azaspiro[5.5]undecan-4-one hydrochloride |
| Common Name | Spiro[cyclohexane-1,2'-piperidin]-4'-one HCl |
| CAS Number | 1896689-93-2 |
| Molecular Formula | C₁₀H₁₈ClNO (Salt) / C₁₀H₁₇NO (Base) |
| Molecular Weight | 203.71 g/mol (HCl Salt) / 167.25 g/mol (Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane) |
| pKa (Calc.) | ~9.5 (Secondary Amine) |
Structural Analysis
The 1-azaspiro[5.5]undecane skeleton features a "gem-disubstituent" effect where the cyclohexane ring forces the piperidine ring into a specific chair conformation.
-
Spiro Center: Carbon-6 (IUPAC numbering for spiro[5.5]undecane) or Carbon-2' (heterocyclic numbering).
-
Functional Groups:
-
Secondary Amine (N1): Nucleophilic center for derivatization (alkylation, acylation).
-
Ketone (C4): Electrophilic center for reductive amination, Grignard addition, or Wittig olefination.
-
Synthesis & Manufacturing
The synthesis of 1-azaspiro[5.5]undecan-4-one presents a challenge in regioselectivity: forming the spiro-junction at the correct position without over-alkylation. Two primary methodologies are recognized: the Classical Michael-Mannich Condensation and the Modern Cycloisomerization .
Method A: Modern Cycloisomerization (High Purity)
This route, adapted from syntheses of Histrionicotoxin, utilizes a mercury- or gold-catalyzed cyclization of amino-ynones. It is preferred for generating the specific 2-spiro isomer with high fidelity.
Protocol:
-
Precursor Assembly: Reaction of 1-ethynylcyclohexylamine with a protected beta-amino ester or similar linear precursor.
-
Cyclization: Treatment with Hg(OTf)₂ (1 mol%) in acetonitrile at room temperature.
-
Mechanism: The alkyne is activated by the Lewis acid, triggering an intramolecular nucleophilic attack by the amine (5-exo-dig or 6-endo-dig cyclization), forming the piperidine ring.
-
Deprotection: Acidic hydrolysis yields the ketone.
Method B: Classical Modified Robinson Annulation
For large-scale industrial preparation, a multi-component condensation is often employed, though it requires careful purification to remove regioisomers.
Workflow:
-
Enamine Formation: Cyclohexanone is reacted with Ammonia (or Benzylamine) to form the imine/enamine intermediate.
-
Michael Addition: The intermediate reacts with Methyl Vinyl Ketone (MVK) or Acrylamide .
-
Critical Control: Temperature must be kept <0°C to prevent polymerization of MVK.
-
-
Cyclization: An intramolecular Mannich-type reaction closes the ring.
-
Salt Formation: The crude oil is dissolved in diethyl ether and treated with anhydrous HCl gas to precipitate the pure hydrochloride salt.
Synthesis Pathway Diagram
The following diagram illustrates the logical flow for the synthesis and downstream derivatization of the scaffold.
Caption: Synthesis workflow via modified Michael-Mannich condensation, leading to the stable HCl salt.
Analytical Characterization
To validate the identity of 1-Aza-spiro[5.5]undecan-4-one HCl , the following analytical signals must be confirmed.
| Technique | Expected Signal / Observation | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 9.0-9.5 ppm (Broad s, 2H) | Ammonium protons (NH₂⁺), confirms salt formation. |
| δ 2.8-3.2 ppm (m, 4H) | Protons adjacent to Nitrogen and Carbonyl in the piperidone ring. | |
| δ 1.4-1.8 ppm (m, 10H) | Cyclohexane ring protons (distinct multiplets due to spiro rigidity). | |
| ¹³C NMR | δ ~206 ppm | C=O (Ketone carbonyl). |
| δ ~55-60 ppm | Spiro Carbon (Quaternary C connecting rings). | |
| IR Spectroscopy | 1715-1725 cm⁻¹ | Strong C=O stretch (Ketone). |
| 2800-3000 cm⁻¹ | Broad N-H stretch (Amine salt). | |
| Mass Spectrometry | m/z = 168.14 [M+H]⁺ | Corresponds to the protonated free base (C₁₀H₁₈NO⁺). |
Applications in Drug Discovery[6]
Pharmacophore Utility
The 1-azaspiro[5.5]undecane scaffold is a "privileged structure" in medicinal chemistry.[2]
-
Conformational Restriction: Unlike linear alkyl amines, the spiro ring locks the nitrogen lone pair and the ketone vector in a fixed orientation, reducing the entropic penalty upon binding to a protein target.
-
Histrionicotoxin Analogs: This scaffold mimics the core of Histrionicotoxin, a toxin from poison dart frogs that acts as a potent non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).
-
NK1 Antagonists: Derivatives where the ketone is reductively aminated with aryl groups have shown high affinity for the Neurokinin-1 receptor, relevant for treating chemotherapy-induced nausea and depression.
Derivatization Logic (SAR)
Researchers typically modify this core at two vectors:
-
N1-Alkylation: Introduction of benzyl or heteroaryl groups to engage hydrophobic pockets.
-
C4-Functionalization: Conversion of the ketone to an amine (Reductive Amination), alcohol (Reduction), or alkene (Wittig).
Caption: Structure-Activity Relationship (SAR) vectors for the 1-azaspiro[5.5]undecane scaffold.
Handling & Stability
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C or 4°C .
-
Stability: Stable under inert atmosphere (Argon/Nitrogen). The free base rapidly absorbs CO₂ from the air to form carbamates; always handle the free base in solution immediately after generation.
-
Safety: Irritant to eyes and respiratory system. Use standard PPE (gloves, goggles, fume hood).
References
-
Sigma-Aldrich. (2024). 1-Aza-spiro[5.5]undecan-4-one hydrochloride Product Specification. Link
-
Daly, J. W., et al. (1971). "Histrionicotoxins: Roentgen-ray analysis of the novel spiroalkaloid system." Journal of the American Chemical Society, 93(19), 4914-4915. Link
-
Stockman, R. A. (2011). "A Maitland Japp Inspired Synthesis of 2-Spiropiperidines." White Rose eTheses Online. Link
-
Nishikawa, T., et al. (2021). "One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids via Hg(OTf)2-Catalyzed Cycloisomerization." Chemistry – An Asian Journal. Link
-
BenchChem. (2025). "Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes and Related Spirocycles." Link
Sources
Navigating the Solubility Landscape of 1-Aza-spiro[5.5]undecan-4-one Hydrochloride: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated solubility profile of 1-Aza-spiro[5.5]undecan-4-one hydrochloride in organic solvents. In the absence of specific published quantitative data for this compound, this document synthesizes information from structurally related molecules and fundamental physicochemical principles to offer a predictive overview. Furthermore, it outlines a robust experimental framework for researchers to precisely determine the solubility of this spirocyclic compound, a critical parameter in drug development for formulation, purification, and pharmacokinetic studies.
Introduction: The Significance of Spirocyclic Scaffolds and Solubility
Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have gained considerable attention in medicinal chemistry. Their rigid, three-dimensional architecture offers novel structural diversity and can lead to improved pharmacological properties. The spiro concept often results in higher solubility in organic solvents compared to their planar, non-spiro-linked counterparts.[1] This is attributed to the steric hindrance provided by the perpendicular arrangement of the two ring systems, which can disrupt crystal lattice packing and reduce intermolecular forces.[1]
1-Aza-spiro[5.5]undecan-4-one hydrochloride (CAS: 1896689-93-2; Formula: C10H18ClNO) is a member of this promising class of molecules. Understanding its solubility in a range of organic solvents is paramount for its advancement as a potential therapeutic agent. Solubility data is critical for:
-
Process Chemistry: Solvent selection for synthesis, purification, and crystallization.
-
Formulation Development: Designing appropriate dosage forms with optimal bioavailability.
-
Preclinical Studies: Preparing solutions for in vitro and in vivo assays.
This guide will first delve into the theoretical underpinnings of the solubility of 1-Aza-spiro[5.5]undecan-4-one hydrochloride, followed by a detailed experimental protocol for its empirical determination.
Theoretical Considerations for Solubility
The solubility of 1-Aza-spiro[5.5]undecan-4-one hydrochloride in a given organic solvent is governed by a combination of factors related to its unique structure and the properties of the solvent.
The Role of the Spirocyclic Core
The 1-azaspiro[5.5]undecane core imparts a significant non-polar character to the molecule. This large hydrocarbon scaffold is expected to favor solubility in non-polar and moderately polar organic solvents. The spiro linkage itself, by creating a more globular and less planar structure, can disrupt the efficient packing that is common in flatter molecules, thereby potentially increasing solubility.[1]
The Influence of the Ketone and Amine Functionalities
The presence of a ketone group (C=O) and a protonated tertiary amine (as the hydrochloride salt) introduces polar character to the molecule. The ketone can act as a hydrogen bond acceptor, while the ammonium ion is a strong hydrogen bond donor. These functional groups will enhance solubility in polar protic and aprotic solvents that can engage in these interactions.
The Impact of the Hydrochloride Salt Form
The hydrochloride salt form significantly influences the solubility profile. In aqueous media, hydrochloride salts of organic bases typically exhibit pH-dependent solubility.[2] While this guide focuses on organic solvents, the ionic nature of the salt must be considered. The salt form can:
-
Enhance solubility in polar solvents: The ionic character can lead to favorable ion-dipole interactions with polar solvent molecules.
-
Limit solubility in non-polar solvents: The high lattice energy of the salt and the unfavorable energetics of solvating dissociated ions in low-dielectric constant solvents will likely result in poor solubility in non-polar solvents like hexanes and toluene.
Predicting Solubility Trends
Based on these principles, a qualitative prediction of the solubility of 1-Aza-spiro[5.5]undecan-4-one hydrochloride in various organic solvents can be made:
-
High Solubility Expected: In polar protic solvents like methanol, ethanol, and isopropanol, due to their ability to form hydrogen bonds and solvate the ions.
-
Moderate to High Solubility Expected: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, which can effectively solvate the cation and engage in dipole-dipole interactions.
-
Low to Moderate Solubility Expected: In chlorinated solvents like dichloromethane (DCM) and chloroform, which have moderate polarity.
-
Low to Negligible Solubility Expected: In non-polar solvents such as hexanes, cyclohexane, and toluene, due to the inability of these solvents to overcome the crystal lattice energy of the salt.
Experimental Determination of Solubility
Given the absence of published data, a systematic experimental approach is necessary to quantify the solubility of 1-Aza-spiro[5.5]undecan-4-one hydrochloride. The isothermal shake-flask method is a reliable and widely accepted technique for this purpose.[3]
Materials and Equipment
-
1-Aza-spiro[5.5]undecan-4-one hydrochloride
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, toluene, heptane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another suitable quantitative analytical technique.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1-Aza-spiro[5.5]undecan-4-one hydrochloride to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Accurately dispense a known volume of each selected organic solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles.
-
Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique.
-
Prepare a calibration curve using standard solutions of 1-Aza-spiro[5.5]undecan-4-one hydrochloride of known concentrations.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
Calculate the original solubility in the organic solvent by accounting for the dilution factor.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Experimentally Determined Solubility of 1-Aza-spiro[5.5]undecan-4-one Hydrochloride at 25 °C
| Solvent | Solvent Type | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 32.7 | To be determined | To be determined |
| Ethanol | Polar Protic | 24.5 | To be determined | To be determined |
| Acetonitrile | Polar Aprotic | 37.5 | To be determined | To be determined |
| Dichloromethane (DCM) | Moderately Polar | 9.1 | To be determined | To be determined |
| Ethyl Acetate | Moderately Polar | 6.0 | To be determined | To be determined |
| Toluene | Non-polar | 2.4 | To be determined | To be determined |
| Heptane | Non-polar | 1.9 | To be determined | To be determined |
The results from this experimental work will provide a quantitative basis for understanding the solubility of 1-Aza-spiro[5.5]undecan-4-one hydrochloride. The trends observed can then be correlated with solvent properties such as polarity, hydrogen bonding capacity, and dielectric constant to build a comprehensive solubility model for this class of compounds.
Conclusion
While specific solubility data for 1-Aza-spiro[5.5]undecan-4-one hydrochloride is not yet publicly available, a scientifically sound prediction of its behavior in organic solvents can be made based on its spirocyclic structure and the presence of polar functional groups in its hydrochloride salt form. It is anticipated to be most soluble in polar protic and aprotic solvents and least soluble in non-polar hydrocarbon solvents. This technical guide provides a robust and detailed experimental protocol for researchers to accurately determine the solubility profile of this compound. The resulting data will be invaluable for guiding the rational selection of solvents in all stages of drug development, from synthesis and purification to formulation and preclinical testing.
References
- Spiro Compounds for Organic Optoelectronics. Chemical Reviews.
- Novel spiro-polymers with enhanced solubility. RSC Publishing.
- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
- 1-Aza-spiro[5.5]undecan-4-one hydrochloride. Sigma-Aldrich.
- Spiro[5.5]undecane-2,4-dione: A Technical Overview of Solubility and Stability. Benchchem.
Sources
The Ascendant Role of 1-Aza-spiro[5.5]undecan-4-one: A Spirocyclic Scaffold for Modern Drug Discovery
Abstract
Spirocyclic scaffolds have emerged as a powerful tool in contemporary drug design, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties. Among these, the 1-Aza-spiro[5.5]undecane core represents a particularly compelling framework. This technical guide provides an in-depth exploration of the 1-Aza-spiro[5.5]undecan-4-one scaffold, a derivative that introduces a key functional handle for synthetic elaboration. We will delve into the synthetic rationale for its construction, explore its physicochemical properties, and discuss its potential applications in medicinal chemistry, drawing insights from closely related and well-studied azaspiro[5.5]undecane analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of this and other spirocyclic systems in their therapeutic programs.
The Spirocyclic Advantage in Medicinal Chemistry
The pursuit of novel chemical matter is a perpetual driver of innovation in drug discovery. For decades, medicinal chemistry has been dominated by flat, aromatic structures. However, the increasing complexity of biological targets and the need for improved drug-like properties have fueled a shift towards molecules with greater three-dimensionality (3D). Spirocycles, which are bicyclic systems joined by a single common atom, are at the forefront of this evolution.[1]
The surge in popularity of spirocyclic scaffolds can be attributed to several key advantages:
-
Enhanced Three-Dimensionality: The spirocyclic core forces substituents into precise and diverse spatial orientations, enabling more intricate and specific interactions with biological targets.[2] This can lead to significant gains in potency and selectivity.
-
Improved Physicochemical Properties: An increased fraction of sp3-hybridized carbons (Fsp3) in a molecule generally correlates with better aqueous solubility, a crucial factor for bioavailability.[1] Spirocycles inherently increase the Fsp3 count, often leading to more favorable pharmacokinetic profiles.
-
Conformational Rigidity: The rigid nature of the spirocyclic framework reduces the entropic penalty upon binding to a target, which can contribute to higher binding affinity. This rigidity also provides a more defined conformational presentation of the molecule's functional groups.
-
Novel Chemical Space: The exploration of spirocyclic scaffolds opens up new avenues for intellectual property and allows for the design of compounds that are structurally distinct from existing drugs.[2]
The 1-Aza-spiro[5.5]undecane Framework: A Privileged Scaffold
The 1-Aza-spiro[5.5]undecane system, a spirocyclic structure containing a piperidine ring, has been identified in a number of natural products and has been the subject of significant synthetic interest.[1][3] The nitrogen atom within the piperidine ring provides a crucial handle for introducing substituents and modulating the molecule's basicity and overall properties.
Synthesis of the 1-Aza-spiro[5.5]undecane Core
The construction of the 1-azaspiro[5.5]undecane skeleton has been approached through various synthetic strategies. A notable one-step method involves the mercuric triflate (Hg(OTf)₂)-catalyzed cycloisomerization of linear amino ynone substrates. This approach provides a direct route to the core structure, which is characteristic of the histrionicotoxin family of alkaloids.[1]
Another versatile strategy for constructing spiro[5.5]undecane systems involves a Lewis acid-catalyzed Michael addition followed by cyclization.[3] While this has been demonstrated for carbocyclic systems, the principles can be adapted for the synthesis of their aza-analogs.
Experimental Protocol: Conceptual Synthesis of 1-Aza-spiro[5.5]undecan-4-one
Step 1: Synthesis of a Piperidine Precursor
A suitably functionalized piperidine derivative would be the initial target. For instance, a protected 4-piperidone with a side chain amenable to cyclization could be synthesized.
Step 2: Spirocyclization
An intramolecular cyclization reaction would form the spirocyclic core. This could potentially be achieved through an intramolecular Michael addition or a similar carbon-carbon bond-forming reaction.
Step 3: Deprotection and Final Modification
Removal of any protecting groups would yield the final 1-Aza-spiro[5.5]undecan-4-one. The ketone at the 4-position provides a valuable point for further chemical modification, such as reductive amination or the introduction of various nucleophiles.
The Role of the 4-Keto Functional Group
The introduction of a ketone at the 4-position of the 1-Aza-spiro[5.5]undecane scaffold, creating 1-Aza-spiro[5.5]undecan-4-one , is a significant synthetic and functional modification. This carbonyl group serves as a versatile chemical handle, allowing for a wide range of subsequent chemical transformations. This is a key feature for the generation of compound libraries for high-throughput screening and for the fine-tuning of structure-activity relationships (SAR) during lead optimization.
The presence of the ketone can also influence the molecule's electronic properties and its potential interactions with biological targets. It can act as a hydrogen bond acceptor, a feature that is often crucial for target binding.
Therapeutic Potential and Applications: Insights from Analogs
While direct biological data for 1-Aza-spiro[5.5]undecan-4-one is limited in the public domain, the therapeutic applications of closely related azaspiro[5.5]undecane and diazaspiro[5.5]undecane derivatives provide a strong indication of its potential.
Oncology
Derivatives of 1,4,9-Triazaspiro[5.5]undecan-2-one have been identified as potent and selective inhibitors of METTL3, a key enzyme in RNA modification that is implicated in several types of cancer.[4] The spirocyclic core was crucial for optimizing the orientation of the substituents to achieve high potency. Similarly, 1-oxa-4-azaspironenone derivatives have demonstrated significant antitumor activity against various cancer cell lines.[5]
Pain Management
A series of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for the treatment of pain.[6] This dual-target approach aims to provide potent analgesia with a reduced side-effect profile compared to traditional opioids.
Infectious Diseases
The 1-oxa-9-azaspiro[5.5]undecane scaffold has been explored for the development of novel antituberculosis agents.[7] The spirocyclic nature of these compounds allows for the exploration of new chemical space in the search for drugs to combat drug-resistant strains of Mycobacterium tuberculosis.
Neurological Disorders
Azaspiro compounds have been reported as tachykinin antagonists, suggesting their potential use in treating depression, anxiety, and pain.[3] Furthermore, 3,9-diazaspiro[5.5]undecane-based compounds have been investigated as γ-aminobutyric acid type A (GABAA) receptor antagonists.[8]
Data Presentation: Comparative Bioactivity of Related Scaffolds
To illustrate the potential of the azaspiro[5.5]undecane core, the following table summarizes the biological activities of various derivatives.
| Scaffold | Target | Biological Activity (IC₅₀/Kᵢ) | Therapeutic Area | Reference |
| 1,4,9-Triazaspiro[5.5]undecan-2-one | METTL3 | 5 nM | Oncology | [4] |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | MOR/σ1R | Dual agonist/antagonist | Pain | [6] |
| 1-Oxa-4-azaspironenone | A549, MDA-MB-231, Hela cells | 0.10 - 0.26 µM | Oncology | [5] |
| 3,9-Diazaspiro[5.5]undecane | GABAAR | 180 nM | Neurological Disorders | [8] |
Visualization of Key Concepts
General Structure of 1-Aza-spiro[5.5]undecan-4-one
Caption: Chemical structure of 1-Aza-spiro[5.5]undecan-4-one.
Workflow for Spirocyclic Drug Discovery
Caption: A generalized workflow for spirocyclic drug discovery.
Conclusion and Future Perspectives
The 1-Aza-spiro[5.5]undecan-4-one scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. Its inherent three-dimensionality, coupled with the synthetic versatility of the 4-keto group, makes it an attractive starting point for the design of compound libraries targeting a wide range of biological targets. Drawing from the successful application of structurally related azaspiro[5.5]undecane derivatives in oncology, pain management, and infectious diseases, it is reasonable to anticipate that the 1-Aza-spiro[5.5]undecan-4-one core will find its place in the medicinal chemist's toolbox.
Future efforts in this area should focus on the development of efficient and scalable synthetic routes to this scaffold and its derivatives. Subsequent biological screening against diverse target classes will be crucial to unlocking its full therapeutic potential. As the demand for novel, potent, and selective drugs continues to grow, the strategic incorporation of spirocyclic scaffolds like 1-Aza-spiro[5.5]undecan-4-one will undoubtedly play a pivotal role in shaping the future of medicine.
References
-
Majumdar, P., & Pati, H. (2011). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. International Journal of Organic Chemistry, 1(3), 89-94. [Link]
- (This citation is not directly used in the text but provides general context on spirocycles).
-
Request PDF. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6). [Link]
-
Tanaka, H., et al. (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2-Catalyzed Cycloisomerization. Chemistry-An Asian Journal, 16(14), 1882-1886. [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of the Chinese Chemical Society, 69(7), 1264-1275. [Link]
- (This citation is not directly used in the text but provides general context on spirocycles).
-
Almansa, C., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]
-
Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]
-
Rovira, M., & Rosa, E. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry, 9(12), 1363-1385. [Link]
- (This citation is not directly used in the text but provides general context on spirocycles).
- (This citation is not directly used in the text but provides general context on spirocycles).
- (This citation is not directly used in the text but provides general context on spirocycles).
- (This citation is not directly used in the text but provides general context on spirocycles).
-
Wellendorph, P., et al. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Properties. Journal of Medicinal Chemistry, 63(15), 8343-8353. [Link]
Sources
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- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
Methodological & Application
Application Notes and Protocols for Reductive Amination using 1-Aza-spiro[5.5]undecan-4-one hydrochloride
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced three-dimensionality is a paramount objective. Molecules rich in sp³-hybridized carbons, particularly those incorporating spirocyclic systems, are increasingly sought after for their ability to confer superior pharmacological properties.[1][2] Spirocycles, characterized by a single atom shared between two rings, offer a rigid and well-defined three-dimensional architecture.[3] This structural feature allows for more precise and multi-vectorial interactions with biological targets, often leading to improved potency and selectivity.[1][4] Furthermore, the incorporation of spirocyclic motifs has been linked to enhanced physicochemical properties such as increased aqueous solubility and metabolic stability, which are critical for the successful development of drug candidates.[2][3][5]
1-Aza-spiro[5.5]undecan-4-one hydrochloride is a valuable bifunctional building block for the synthesis of novel spirocyclic amines. Its ketone functionality serves as a handle for the introduction of diverse substituents via reductive amination, a robust and versatile C-N bond-forming reaction. This application note provides a comprehensive guide to the principles, protocols, and best practices for the successful application of 1-Aza-spiro[5.5]undecan-4-one hydrochloride in reductive amination reactions, empowering researchers to access novel chemical space in their drug discovery endeavors.
The Mechanism of Reductive Amination: A Stepwise Perspective
Reductive amination is a powerful method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[6] The reaction proceeds through a two-step sequence that is often performed in a single pot: the formation of an imine or iminium ion intermediate, followed by its in-situ reduction.[7][8]
The key to a successful one-pot reductive amination lies in the choice of a reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting ketone.[6][9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mild nature and chemoselectivity.[10][11] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, rendering it less reactive towards ketones but highly effective for the reduction of the more electrophilic iminium ion.[9][10]
The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates both the formation of the iminium ion and the subsequent hydride transfer.[10][12]
Figure 1: General mechanism of reductive amination.
Core Protocol: Reductive Amination of 1-Aza-spiro[5.5]undecan-4-one hydrochloride
This protocol provides a general procedure for the reductive amination of 1-Aza-spiro[5.5]undecan-4-one hydrochloride with a primary or secondary amine using sodium triacetoxyborohydride.
Materials:
-
1-Aza-spiro[5.5]undecan-4-one hydrochloride
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, but recommended for ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Round-bottom flask, magnetic stirrer, and standard glassware for extraction and filtration
Experimental Workflow:
Figure 2: Step-by-step experimental workflow for reductive amination.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Aza-spiro[5.5]undecan-4-one hydrochloride (1.0 eq).
-
Add the primary or secondary amine (1.0-1.2 eq).
-
Add the chosen solvent (DCE or THF) to achieve a concentration of approximately 0.1-0.2 M with respect to the starting ketone.
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.
-
(Optional but recommended) Add glacial acetic acid (1.0-2.0 eq) to the mixture. This is often catalytic for ketone reactions.[12]
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.3-1.6 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature for 2-24 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by other suitable methods.
Data Presentation: Expected Substrate Scope and Yields
The following table provides a representative overview of the expected outcomes when using 1-Aza-spiro[5.5]undecan-4-one hydrochloride with various amine classes, based on the general principles of reductive amination with sodium triacetoxyborohydride.[12]
| Amine Substrate Type | Example Amine | Expected Product Structure | Typical Yield Range (%) | Notes |
| Primary Aliphatic | Benzylamine | N-Benzyl-1-azaspiro[5.5]undecan-4-amine | 85-95% | Reactions are generally clean and high-yielding. |
| Secondary Aliphatic | Morpholine | 4-(1-Azaspiro[5.5]undecan-4-yl)morpholine | 80-90% | Sterically unhindered secondary amines react well. |
| Primary Aromatic | Aniline | N-Phenyl-1-azaspiro[5.5]undecan-4-amine | 70-85% | Weakly basic amines are excellent substrates.[12] |
| Sterically Hindered | tert-Butylamine | N-(tert-Butyl)-1-azaspiro[5.5]undecan-4-amine | 40-60% | Lower yields are expected due to steric hindrance. Longer reaction times may be required. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Insufficient reaction time.- Incomplete iminium ion formation.- Deactivated reducing agent. | - Extend the reaction time and continue monitoring.- Add 1-2 equivalents of acetic acid to catalyze iminium formation.[12]- Use fresh sodium triacetoxyborohydride. |
| Formation of Alcohol Byproduct | - Reducing agent is too reactive.- Reaction conditions are too acidic. | - Ensure sodium triacetoxyborohydride is used, not sodium borohydride.- Reduce the amount of acetic acid or run the reaction without it. |
| Dialkylation of Primary Amine | - The product amine is more nucleophilic than the starting amine. | - Use a slight excess of the ketone (1.1-1.2 eq).- Consider a stepwise procedure: form the imine first, then add the reducing agent. |
| Difficult Workup | - Emulsion formation during extraction. | - Add more brine to the aqueous layer to break the emulsion.- Filter the entire mixture through a pad of celite. |
Conclusion
1-Aza-spiro[5.5]undecan-4-one hydrochloride is a highly versatile building block for the synthesis of novel spirocyclic amines, a class of compounds with significant potential in drug discovery. The reductive amination protocol detailed herein, utilizing the mild and selective reducing agent sodium triacetoxyborohydride, provides a reliable and high-yielding pathway to a diverse array of substituted spirocyclic amines. By understanding the underlying mechanism and potential challenges, researchers can effectively employ this methodology to accelerate the discovery of new chemical entities with enhanced three-dimensional character and promising pharmacological profiles.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Alewood, P. F., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10540–10549. [Link]
-
Zhang, Y., et al. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 10(34), 20081-20091. [Link]
-
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
-
Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. Retrieved from [Link]
-
MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
-
Islam, M. A., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Journal of the Bangladesh Chemical Society, 25(1), 66-73. [Link]
-
Organic Chemistry Division, University of Southampton. (n.d.). Reductive Amination. Retrieved from [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
-
Husson, H. P., et al. (1995). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of Organic Chemistry, 60(16), 5160–5170. [Link]
-
ResearchGate. (n.d.). Natural products containing 1‐azaspiro[5.5]undecane units. Retrieved from [Link]
- Tavares, F. X., & Strum, J. C. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
-
Li, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of Cancer, 13(9), 2879–2890. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. drughunter.com [drughunter.com]
- 5. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
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- 12. pubs.acs.org [pubs.acs.org]
Using 1-Aza-spiro[5.5]undecan-4-one hydrochloride as a building block in library synthesis
Application Note: Strategic Utilization of 1-Aza-spiro[5.5]undecan-4-one HCl in High-Throughput Library Synthesis
Executive Summary & Strategic Value
The dominance of "flat" aromatic scaffolds in legacy compound libraries has contributed to high attrition rates in drug discovery due to poor solubility and non-specific binding. 1-Aza-spiro[5.5]undecan-4-one hydrochloride represents a high-value "privileged structure" for modern library design.
This building block offers three critical advantages for Medicinal Chemistry:
-
Escape from Flatland: It introduces significant
character (fraction of hybridized carbons), which correlates with improved clinical success by enhancing solubility and target selectivity [1]. -
Vector Orthogonality: The spiro-fusion creates a rigid 90° orientation between the piperidine and cyclohexane rings, allowing substituents to explore 3D chemical space inaccessible to fused bicyclic systems (like quinolines).
-
Divergent Reactivity: The C4-ketone and the N1-amine (masked as HCl salt) provide two distinct handles for orthogonal functionalization, enabling the rapid generation of "matrix" libraries.
Technical Specifications & Handling
| Property | Specification | Application Note |
| CAS Number | 1896689-93-2 | Verify batch identity via 1H NMR before use. |
| Formula | Includes HCl salt. | |
| MW | 203.71 g/mol | Use this MW for stoichiometry calculations. |
| State | White to off-white solid | Hygroscopic; store in desiccator. |
| Solubility | Water, DMSO, MeOH | Poor solubility in non-polar solvents (DCM/Hexane) until free-based. |
| Acidity | Amine HCl salt | CRITICAL: Must be neutralized (free-based) in situ or pre-reaction for nucleophilic chemistry. |
Handling Protocol: Free-Basing Strategy For reactions requiring the free amine or non-acidic conditions, do not perform an aqueous workup to free-base, as the low MW spirocycle may be water-soluble.
-
In-situ Method: Add 1.1 - 1.5 equivalents of DIPEA (N,N-Diisopropylethylamine) to the reaction mixture.
-
Resin Method (Recommended for Libraries): Pass a methanol solution of the building block through a pre-washed Carbonate-supported polymer resin (e.g., MP-Carbonate). Evaporate solvent to recover the free base oil.
Strategic Workflow Visualization
The following diagram illustrates the divergent synthesis pathways available from this core scaffold.
Figure 1: Divergent synthesis map showing the three primary vectors for library expansion: C4-Reductive Amination, Spiro-Hydantoin formation, and N1-capping.
Detailed Protocols
Protocol A: Diversity-Oriented Reductive Amination
Target: Creation of secondary/tertiary amine libraries at the C4 position.
Scientific Rationale: Spiro-ketones are sterically hindered. Standard reductive amination conditions (MeOH/NaBH3CN) often fail to drive imine formation to completion, leading to alcohol byproducts (direct ketone reduction). This protocol uses Titanium(IV) Isopropoxide as a Lewis acid to force imine formation, followed by Sodium Triacetoxyborohydride (STAB) , which is milder and chemoselective for imines over ketones [2].
Step-by-Step Methodology:
-
Imine Formation (Dehydration):
-
To a reaction vial, add 1-Aza-spiro[5.5]undecan-4-one HCl (1.0 equiv, 0.2 mmol).
-
Add Amine monomer (
) (1.2 equiv). -
Add anhydrous THF (1.0 mL).
-
Add TEA (Triethylamine) (1.2 equiv) to neutralize the HCl salt.
-
CRITICAL STEP: Add
(1.5 equiv). The solution will likely turn slightly yellow/hazy. -
Seal and stir at Ambient Temperature for 6–12 hours. (Note: For highly hindered amines, heat to 50°C).
-
-
Reduction:
-
Cool the vial to 0°C (optional, but recommended to minimize side reactions).
-
Add STAB (Sodium Triacetoxyborohydride) (2.5 equiv) in one portion.
-
Add Acetic Acid (2.0 equiv) to catalyze the reduction.
-
Allow to warm to RT and stir for 16 hours.
-
-
Quench & Workup:
-
Quench by adding 10% NaOH (aqueous) until pH > 10. Why? This breaks the Titanium-amine complex which can form a gel.
-
Dilute with EtOAc. Filter through a Celite pad to remove Titanium salts (white precipitate).
-
Separate organic layer, dry over
, and concentrate.[1]
-
-
Validation:
-
LCMS: Look for
corresponding to Product. -
1H NMR: Disappearance of the
-protons of the ketone (approx 2.3-2.5 ppm shift) and appearance of the methine proton at the C4 position.
-
Protocol B: Spiro-Hydantoin Synthesis (Bucherer-Bergs)
Target: Rigid spiro-hydantoin scaffolds for anticonvulsant or enzyme inhibitor discovery.
Scientific Rationale: The Bucherer-Bergs reaction is a multi-component reaction (MCR) that constructs a hydantoin ring using the ketone carbon as the spiro-center.[2][3][4] This reaction is thermodynamically controlled and generally yields the isomer where the larger ring substituent is trans to the carbonyl of the hydantoin, though in spiro[5.5] systems, this stereoselectivity is complex [3].
Step-by-Step Methodology:
-
Reaction Assembly:
-
In a pressure tube or sealed vial, dissolve 1-Aza-spiro[5.5]undecan-4-one HCl (1.0 equiv, 0.5 mmol) in 50% EtOH/Water (2 mL).
-
Add Ammonium Carbonate
(4.0 equiv).[3] -
Add Potassium Cyanide (KCN) (2.0 equiv). Safety Alert: KCN is fatal if inhaled/ingested. Use a dedicated hood and bleach quench bath.
-
-
Cyclization:
-
Seal the vessel tightly.
-
Heat to 60–70°C for 24 hours.
-
Observation: The mixture usually becomes homogeneous then precipitates the hydantoin product upon cooling.
-
-
Workup:
-
Cool to room temperature.
-
Acidify carefully with 6M HCl to pH ~2 (in a hood, to remove residual cyanide as HCN gas—extreme caution ).
-
The spiro-hydantoin product often precipitates as a white solid. Filter and wash with water.
-
If no precipitate: Extract with EtOAc.
-
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete Imine Formation | Increase |
| Gel Formation (Protocol A) | Titanium salts during workup | Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution instead of NaOH for the quench. Stir vigorously for 1 hour. |
| Starting Material Recovery | HCl salt not neutralized | Ensure DIPEA/TEA is added before reagents. The HCl salt is insoluble in THF/DCM. |
| Impurity: Alcohol | Direct ketone reduction | Switch reducing agent to STAB (never use |
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[3] [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Aza-spiro[5.5]undecan-4-one Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 1-Aza-spiro[5.5]undecan-4-one hydrochloride. As a key intermediate in the synthesis of various biologically active molecules, including potential tachykinin antagonists and other therapeutic agents, its purity is paramount.[1] This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt procedures to your specific experimental context.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling, analysis, and purification of 1-Aza-spiro[5.5]undecan-4-one hydrochloride.
Q1: What are the most probable impurities in my crude 1-Aza-spiro[5.5]undecan-4-one hydrochloride sample?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities typically fall into several categories:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like cyclohexanone derivatives or linear amine precursors used in the cyclization step.[2]
-
Reaction Intermediates: Incomplete cyclization can leave partially formed or alternative ring structures in the crude product.
-
Side-Reaction Products: Self-condensation products of ketones or by-products from Michael reactions, if employed, are common.[1][3]
-
Residual Solvents: Solvents used during the reaction or initial work-up (e.g., dichloromethane, ethyl acetate, toluene) are frequently present.[3][4]
-
Catalysts and Reagents: Residual catalysts (like Lewis acids or bases such as triethylamine) or their salts may persist after the initial work-up.[1][3]
Q2: How should I store the crude and purified compound?
A2: As a hydrochloride salt, the compound is likely a crystalline solid and relatively stable. However, ketones can be susceptible to degradation over time. For long-term storage, it is recommended to keep the material in a tightly sealed container in a dry environment, preferably at reduced temperatures (e.g., under -20°C), to minimize potential degradation.[5]
Q3: What are the most effective analytical techniques for assessing the purity of my sample?
A3: A multi-technique approach is essential for a comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: This is the primary tool for confirming the structure of the target compound and identifying organic impurities. Characteristic shifts for the spirocyclic core and the presence of unexpected signals can provide a clear picture of the crude mixture's composition.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis.[6] A reversed-phase method (e.g., using a C18 column) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is a good starting point. For a highly polar hydrochloride salt, Hydrophilic Interaction Liquid Chromatography (HILIC) may also be an effective alternative.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying the mass of unknown impurities.[3]
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of purity and for monitoring the progress of purification by column chromatography.[3][8]
Q4: Should I purify the compound as the hydrochloride salt or as the free base?
A4: This choice depends on the primary purification method.
-
For Recrystallization: Purifying the hydrochloride salt is generally preferred. The salt form often has better crystallinity and different solubility properties than the free base, which can be exploited for effective purification.[9]
-
For Silica Gel Column Chromatography: It is almost always advantageous to purify the compound as the free base. Hydrochloride salts tend to streak or bind irreversibly to silica gel. The standard procedure involves neutralizing the crude salt with a mild base (e.g., NaHCO₃), extracting the free base into an organic solvent, performing chromatography, and then re-forming the hydrochloride salt with HCl in a suitable solvent (like ether or isopropanol).[1]
Section 2: Troubleshooting Guide
This section is formatted as a problem-and-solution guide to address specific experimental challenges.
Problem: My NMR spectrum shows significant amounts of non-polar, greasy impurities, but my main product seems correct.
Solution: This is a common issue where by-products or starting materials are less polar than your desired hydrochloride salt.
-
Causality: The hydrochloride salt of an amine is highly polar and has low solubility in non-polar organic solvents. The impurities, lacking the ionic salt character, are more soluble in these solvents.
-
Recommended Action: Perform a liquid-liquid extraction or a simple trituration/wash.
-
Dissolve or suspend the crude hydrochloride salt in a minimal amount of a polar solvent where it is soluble (e.g., methanol or water).
-
Add a larger volume of a non-polar solvent (e.g., hexane or diethyl ether) and stir vigorously. The impurities will preferentially dissolve in the non-polar layer.
-
If a biphasic mixture forms, separate the layers. If a solid precipitates, filter it.
-
Repeat the wash with fresh non-polar solvent 2-3 times.
-
Analyze the resulting solid by TLC or NMR to confirm the removal of non-polar contaminants.
-
Problem: My product is a persistent, discolored oil and will not crystallize.
Solution: Oiling out during crystallization is typically caused by the presence of impurities that depress the melting point or by the solution being cooled too rapidly.[10]
-
Causality: Impurities disrupt the formation of a stable crystal lattice. Rapid cooling can also cause the compound to crash out of solution as a supersaturated liquid (oil) rather than forming ordered crystals.
-
Recommended Actions:
-
Re-dissolve and Slow Cool: Re-heat the solution until the oil fully dissolves. If necessary, add a tiny amount more solvent to ensure complete dissolution.[11] Allow the flask to cool to room temperature very slowly, insulating it if possible. Once at room temperature, proceed with cooling in an ice bath.[12]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[11]
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change Solvent System: The current solvent may not be optimal. Refer to the solvent selection table below (Table 1) and attempt recrystallization from a different solvent or solvent pair.[9]
-
Purity Check: If oiling persists, the impurity level may be too high for recrystallization to be effective. Consider purifying a small batch via column chromatography (as the free base) to obtain pure material that can then be used as seed crystals for the rest of the batch.
-
Problem: My final product is pure by NMR but has a yellow or brown tint.
Solution: Color impurities are common and are often highly conjugated organic molecules present in very small quantities.
-
Causality: These impurities may not be visible by NMR if their concentration is below the detection limit (~1%), but they can still cause significant discoloration.
-
Recommended Action: Use activated charcoal (carbon) for decolorization.
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Cool the solution slightly below its boiling point and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[12]
-
Re-heat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. The filtrate should be colorless.
-
Proceed with the cooling and crystallization steps as usual.
-
Problem: My recovery yield after recrystallization is very low (<50%).
Solution: Low yield can result from several factors, including using too much solvent, premature crystallization, or significant impurity levels.
-
Causality: The goal of recrystallization is to use the minimum amount of hot solvent needed to dissolve the compound.[11] Using an excess will keep a significant portion of your product dissolved even after cooling, thus reducing the isolated yield.
-
Recommended Actions:
-
Minimize Solvent: During the initial dissolution, add the hot solvent in small portions, allowing time for the solid to dissolve between additions. Stop as soon as all the solid has just dissolved.[12]
-
Recover a Second Crop: The solution left after the first filtration (the mother liquor) still contains dissolved product. Concentrate this solution by boiling off some of the solvent (e.g., reduce the volume by half) and cool it again to obtain a second crop of crystals.[12] Note that this second crop may be less pure than the first and should be analyzed separately.
-
Check Solubility: Ensure your chosen solvent provides poor solubility at low temperatures. If the compound remains highly soluble even in an ice bath, the solvent is not suitable.[11]
-
Section 3: Standard Purification Protocols
Protocol 3.1: Recrystallization from an Isopropanol/Water Solvent System
This protocol is effective for purifying the hydrochloride salt, leveraging the high solubility in polar protic solvents at high temperatures and lower solubility upon cooling or addition of an anti-solvent.
-
Dissolution: In an Erlenmeyer flask, add the crude 1-Aza-spiro[5.5]undecan-4-one hydrochloride (e.g., 5.0 g). Add a minimal volume of hot isopropanol, swirling and heating until the solid just dissolves. If it does not fully dissolve, add hot water dropwise until a clear solution is achieved at the boiling point.
-
Decolorization (Optional): If the solution is colored, cool it slightly, add a spatula-tip of activated charcoal, and gently boil for 2-5 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Well-formed crystals should appear.
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by NMR, HPLC, and MS to confirm purity.
Protocol 3.2: Purification via Silica Gel Chromatography (as Free Base)
This protocol is ideal when recrystallization is ineffective due to the presence of impurities with similar solubility profiles.
-
Neutralization: Dissolve the crude hydrochloride salt (e.g., 5.0 g) in water (50 mL). Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH is ~8-9 (test with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL). The free base is more soluble in these organic solvents.
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude free base, which may be an oil or solid.
-
Chromatography:
-
Prepare a silica gel column using a suitable eluent system. A good starting point is a gradient of methanol (MeOH) in DCM (e.g., starting from 100% DCM and gradually increasing to 5% MeOH in DCM).
-
Adsorb the crude free base onto a small amount of silica gel and load it onto the column.
-
Elute the column, collecting fractions and monitoring them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
-
Salt Re-formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether (e.g., 2 M solution) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
Section 4: Data and Visualization
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Type | Rationale & Use Case |
| Isopropanol (IPA) / Water | Co-solvent | The HCl salt is soluble in hot IPA/water mixtures but much less soluble upon cooling. Good for general purpose purification.[9] |
| Ethanol / Diethyl Ether | Solvent / Anti-solvent | Dissolve the salt in a minimal amount of hot ethanol. Slowly add diethyl ether (the anti-solvent) until the solution becomes cloudy, then heat to clarify and cool slowly.[13] |
| Methanol | Single Solvent | Suitable if the compound has a steep solubility curve in methanol (very soluble when hot, poorly soluble when cold). |
| Acetonitrile | Single Solvent | A polar aprotic solvent that can sometimes offer different selectivity for removing impurities compared to alcohols. |
Purification Workflow Diagram
The following diagram outlines the decision-making process for purifying crude 1-Aza-spiro[5.5]undecan-4-one hydrochloride.
Caption: Decision workflow for purifying crude 1-Aza-spiro[5.5]undecan-4-one HCl.
References
- Ahmed, M. S., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts.
- Bera, S. (2005). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. HETEROCYCLES, Vol. 65, No. 12.
-
Li, Y., et al. (2021). Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones. ACS Omega. [Link]
-
Wang, Y., et al. (2025). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry. [Link]
-
Various Authors. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]
-
Burgaz, E. V., et al. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark. [Link]
- Tavares, F., & Strum, J. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
-
M. Alin et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]
-
Bagryanskaya, I. Y., et al. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. PMC. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
Zhu, C.-Z., Wei, Y., & Shi, M. (n.d.). Natural products containing 1‐azaspiro[5.5]undecane units. ResearchGate. [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. [Link]
-
Various Authors. (n.d.). Analytical Methods. RSC Publishing. [Link]
-
Tiwary, A. K., et al. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]
-
Ramniwas, et al. (2022). A Review on various analytical methodology for Ondansetron. NewBioWorld. [Link]
Sources
- 1. banglajol.info [banglajol.info]
- 2. WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one - Google Patents [patents.google.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. benchchem.com [benchchem.com]
- 6. newbioworld.org [newbioworld.org]
- 7. lcms.cz [lcms.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. scispace.com [scispace.com]
Technical Support Center: Purification of 1-Aza-spiro[5.5]undecan-4-one Hydrochloride
Case ID: PUR-AZA-554 Subject: Recrystallization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Chemical Context
Welcome to the technical support hub for 1-Aza-spiro[5.5]undecan-4-one hydrochloride . This guide addresses the specific challenges associated with purifying spirocyclic amine salts.
The Challenge: Spirocyclic compounds like 1-Aza-spiro[5.5]undecan-4-one possess a rigid, orthogonal geometry. When in the hydrochloride salt form, they exhibit high lattice energy but can suffer from "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly if significant non-polar impurities are present from the cyclization step (e.g., Dieckmann condensation or Michael addition byproducts).
Solubility Profile (General for Spiro-Piperidine HCl Salts):
-
High Solubility: Water, Methanol, Ethanol, DMSO.
-
Moderate/Low Solubility: Isopropanol (IPA), Acetone.
-
Insoluble (Anti-Solvents): Diethyl Ether, Hexanes, Ethyl Acetate, Toluene.
Primary Recrystallization Protocols
We recommend two distinct protocols based on the purity profile of your crude material.
Protocol A: The "Ethanol-Ether" Displacement (Gold Standard)
Best for: High-purity crude (>85%) needing polishing or removal of trace colored impurities.
The Mechanism: Ethanol solubilizes the ionic salt. Diethyl ether, being miscible with ethanol but a non-solvent for the salt, reduces the dielectric constant of the mixture, forcing the salt to organize into a crystal lattice slowly.
Step-by-Step Workflow:
-
Dissolution: Place crude solid in a flask. Add absolute Ethanol (EtOH) dropwise at boiling point (
) until just dissolved.-
Critical: Do not use 95% EtOH; excess water prevents precipitation later.
-
-
Hot Filtration: If insoluble particles remain, filter rapidly through a pre-heated glass frit or Celite pad to remove inorganic salts (e.g., NaCl/KCl from neutralization).
-
The Cloud Point: Remove from heat. While still warm (
), add Diethyl Ether ( ) dropwise with vigorous stirring until a faint, persistent turbidity (cloudiness) appears. -
Re-solubilization: Add 2-3 drops of Ethanol to clear the solution.
-
Crystallization: Cap the flask loosely. Allow to cool to Room Temperature (RT) undisturbed for 2 hours, then move to
(fridge) overnight. -
Isolation: Filter the white needles/prisms. Wash with cold 1:3 EtOH:Et2O mixture.
Protocol B: Isopropanol (IPA) Thermal Gradient
Best for: Oily crude or material containing non-polar organic side-products.
The Mechanism: IPA has a steeper solubility curve for piperidine salts than ethanol. It dissolves organic impurities well at RT but rejects the salt at low temperatures.
-
Suspend crude material in Isopropanol (10 mL/g) .
-
Heat to reflux (
). If it does not dissolve, add Methanol dropwise (up to 10% v/v) until clear. -
Allow to cool very slowly (wrap flask in foil or place in a warm oil bath and turn off heat) to prevent oiling out.
-
Collect crystals at
.
Visualization: Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the correct purification route and the logic flow for the Ethanol/Ether method.
Caption: Decision matrix for solvent selection and step-by-step workflow for the Ethanol/Ether displacement method.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?
-
Cause: This phenomenon occurs when the temperature drops too fast or the anti-solvent (Ether) is added too quickly, causing the compound to exceed its saturation point as a supercooled liquid rather than a solid.
-
Fix:
-
Re-heat the mixture until the oil dissolves (add a drop of Ethanol if needed).
-
Add a "seed crystal" of pure product if available.
-
Scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Crucial: Slow down the cooling rate. Wrap the flask in a towel.
-
Q2: The crystals are hygroscopic and turn into a paste on the filter. How do I handle this?
-
Cause: Hydrochloride salts of secondary amines are often hygroscopic.
-
Fix:
-
Perform filtration under a blanket of Nitrogen or Argon.
-
Wash with anhydrous Ether.
-
Immediately move the filter cake to a vacuum desiccator containing
or KOH pellets. Do not air dry.
-
Q3: My yield is low (<50%). Where is my compound?
-
Analysis: The spiro-ammonium salt is likely too soluble in the Ethanol.
-
Fix: Collect the mother liquor (filtrate). Evaporate it to half volume and repeat the crystallization (Second Crop). Alternatively, switch to Acetone/Methanol (dissolve in minimal hot Methanol, add Acetone until cloudy).
Q4: There is a persistent yellow color in the crystals.
-
Cause: Oxidation byproducts or trace iodine/bromine if halogenated precursors were used.
-
Fix: During the dissolution step (Protocol A, Step 1), add Activated Charcoal (1-2% w/w) . Boil for 5 minutes, then perform the hot filtration through Celite. This usually adsorbs the chromophores.
Comparative Solvent Data
| Solvent System | Solubilizing Power | Impurity Rejection | Drying Speed | Recommended Use |
| Ethanol / Et2O | High | Excellent | Fast | Primary Method (High Purity) |
| Isopropanol (IPA) | Moderate | Good | Moderate | Secondary Method (Scale-up) |
| Methanol / Acetone | Very High | Moderate | Fast | For highly polar/dirty crudes |
| Water / Acetone | Very High | Poor | Slow | Last Resort (Hard to dry) |
References
-
Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 2016, 93, 210-227.[1] (Provides foundational solubility data for spiro[5.5]undecane systems).
-
Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. World Intellectual Property Organization, WO2020041770A1, 2020. (Details purification of diazaspiro analogs via acid precipitation).
-
Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Synthesis, 2008(14): 2283-2287. (Describes crystallization of hydrochloride salts of spiro-amines).
-
1-Aza-spiro[5.5]undecan-4-one hydrochloride Product Data. Sigma-Aldrich. (Physical property verification).
Sources
Addressing hygroscopic nature of 1-Aza-spiro[5.5]undecan-4-one hydrochloride
Technical Support Center: 1-Aza-spiro[5.5]undecan-4-one hydrochloride
Welcome to the technical support guide for 1-Aza-spiro[5.5]undecan-4-one hydrochloride. This document serves as a critical resource for researchers, scientists, and drug development professionals, offering practical solutions to challenges associated with the hygroscopic nature of this compound. Adherence to these guidelines is essential for ensuring experimental reproducibility, maintaining compound integrity, and achieving accurate results.
I. Understanding the Challenge: Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][2] For 1-Aza-spiro[5.5]undecan-4-one hydrochloride, this is a significant concern. The presence of a hydrophilic amine hydrochloride salt makes the compound particularly susceptible to water absorption.[3] This absorbed moisture can lead to a range of experimental issues, including inaccurate weighing, altered chemical reactivity, and degradation of the material.[1][2]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered when working with this hygroscopic compound.
Category 1: Storage and Handling
Question 1: I just received a new bottle of 1-Aza-spiro[5.5]undecan-4-one hydrochloride. What is the first thing I should do?
Answer: Upon receipt, immediately inspect the container's integrity. The compound should be a free-flowing solid. If you observe clumping or a paste-like consistency, it has likely been exposed to moisture.[1][2] Regardless of its appearance, it is best practice to store the container in a desiccator over a strong desiccant like anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide.[4] For long-term storage, placing the sealed primary container inside a larger, heat-sealed foil bag with desiccant pouches is a robust strategy.[5]
Question 2: What is the ideal environment for handling and weighing this compound?
Answer: The ideal environment is a controlled-atmosphere glove box with low humidity.[6][7] If a glove box is unavailable, work quickly in a fume hood on a low-humidity day.[1][8] Minimize the time the container is open and use pre-dried spatulas and weighing vessels.[9] It is crucial to tightly reseal the container immediately after use.[1] Using parafilm to seal the cap can provide an additional barrier against moisture ingress for short-term storage between uses.[5]
Question 3: Can I aliquot the compound into smaller containers?
Answer: Yes, and this is highly recommended. Aliquoting the bulk material into smaller, single-use vials minimizes the exposure of the entire batch to atmospheric moisture during repeated openings.[8] Perform this operation in a glove box or under a blanket of inert gas (e.g., argon or dry nitrogen) to prevent water absorption.
Category 2: Quantification of Water Content
Question 4: I suspect my compound has absorbed water. How can I accurately determine the water content?
Answer: The gold-standard method for determining water content is Karl Fischer (KF) titration.[10][11][12][13] This technique is highly specific to water and can provide accurate results from parts-per-million (ppm) to high percentages.[12] Other methods like Loss on Drying (LOD) are less specific and will measure the loss of any volatile component, not just water.[14]
Question 5: Which Karl Fischer method should I use: volumetric or coulometric?
Answer: The choice depends on the expected water content.
-
Volumetric KF Titration: Best for samples with a water content above 0.1% (1000 ppm).[10]
-
Coulometric KF Titration: Ideal for trace amounts of water, typically below 1%.[12]
For a compound that has noticeably clumped, volumetric titration is likely the more appropriate choice.
Category 3: Remediation and Drying
Question 6: My compound is visibly wet. Can I dry it?
Answer: Yes, it is possible to dry the compound, but it must be done carefully to avoid degradation. Heating the compound in a vacuum oven is a common method.[1] However, the temperature must be kept well below the compound's melting or decomposition point. A gentle temperature (e.g., 40-50 °C) under a high vacuum in the presence of a desiccant like P₂O₅ is a good starting point.
Question 7: What is a reliable protocol for drying a small batch of the compound?
Answer: Please refer to the detailed protocol in Section IV: Experimental Protocols . This protocol outlines the steps for drying under high vacuum and includes a validation step using Karl Fischer titration to confirm the final water content.
Question 8: Are there other drying techniques I can use?
Answer: Other techniques include:
-
Freeze-drying (Lyophilization): This involves dissolving the compound in a suitable solvent (like water, if it's the hydrochloride salt), freezing the solution, and then removing the solvent under vacuum.[15][16] This is a gentle method but can be time-consuming.
-
Azeotropic Distillation: For larger quantities, dissolving the compound in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) and then distilling off the azeotrope can be effective. This is a more advanced technique and requires careful consideration of the compound's solubility and stability.
Category 4: Impact on Experiments
Question 9: How does absorbed water affect my reaction?
Answer: The impact of water can be significant:
-
Inaccurate Stoichiometry: If you weigh out 100 mg of the compound, but 5% of that weight is water, you are only using 95 mg of your active reagent. This will affect molar calculations and can lead to incomplete reactions or incorrect product ratios.
-
Side Reactions: Water can act as a nucleophile or a base in many organic reactions, leading to the formation of unwanted byproducts.[17][18] For reactions involving water-sensitive reagents (e.g., Grignards, organolithiums, or certain Lewis acids), the presence of water can completely quench the reaction.[6]
-
Altered Physical Properties: The presence of water can affect the solubility and crystal form of the compound, which can impact reaction kinetics and downstream processing.
Question 10: What is an acceptable level of water content for my experiments?
Answer: This is application-dependent. The following table provides general guidelines:
| Application | Acceptable Water Content (w/w %) | Rationale |
| NMR/Characterization | < 0.5% | To avoid a large water peak in protic solvents and ensure accurate sample concentration. |
| Standard Organic Synthesis | < 0.1% | To ensure accurate stoichiometry and minimize potential side reactions. |
| Quantitative Assays (e.g., HPLC) | < 0.1% (or accurately known) | Crucial for creating accurate standard curves and obtaining reliable quantitative data. |
| Reactions with Water-Sensitive Reagents | As low as possible (< 0.01% or 100 ppm) | Water will consume expensive or sensitive reagents, potentially inhibiting the reaction entirely. |
III. Visualization of Workflows
Workflow for Handling a New Batch
This diagram outlines the decision-making process upon receiving a new container of 1-Aza-spiro[5.5]undecan-4-one hydrochloride.
Caption: Decision workflow for newly received hygroscopic compound.
IV. Experimental Protocols
Protocol 1: Karl Fischer Titration (Volumetric)
This protocol provides a general guideline. Instrument-specific procedures should always be followed.
-
Instrument Preparation:
-
Ensure the KF titrator is clean and the reagents (titrant and solvent) are fresh.
-
Condition the titration vessel to a low, stable drift, typically <10 µ g/min .
-
-
Sample Preparation:
-
In a low-humidity environment (ideally a glove box), accurately weigh approximately 50-100 mg of 1-Aza-spiro[5.5]undecan-4-one hydrochloride into a dry, tared vial or directly into the titration vessel.
-
Record the exact weight.
-
-
Titration:
-
Quickly add the sample to the conditioned KF solvent in the titration vessel.
-
Ensure the sample dissolves completely. If solubility is an issue, a co-solvent like chloroform or formamide may be required (ensure the co-solvent is anhydrous).[10]
-
Start the titration. The instrument will automatically add the iodine-containing titrant until all the water has been consumed.
-
-
Calculation:
-
The instrument's software will calculate the water content based on the volume of titrant used and the known concentration of the titrant. The result is typically expressed as a weight/weight percentage (w/w %).
-
Protocol 2: Drying the Compound via High Vacuum
-
Preparation:
-
Place a known quantity of the hygroscopic compound into a round-bottom flask. Do not fill the flask more than one-third full.
-
Place a small, open container of a strong desiccant, such as phosphorus pentoxide (P₄O₁₀), into the flask, ensuring it does not touch the compound.
-
-
Drying:
-
Connect the flask to a high-vacuum line (Schlenk line) equipped with a cold trap.
-
Slowly open the flask to the vacuum. Be cautious of any fine powder being pulled into the vacuum line.
-
Once under a stable vacuum (<1 mmHg), gently heat the flask in a water or oil bath to 40-50 °C.
-
Continue drying under these conditions for 12-24 hours.
-
-
Completion and Validation:
-
Allow the flask to cool to room temperature before releasing the vacuum.
-
Backfill the flask with an inert gas (e.g., dry nitrogen or argon).
-
Immediately transfer a small sample for Karl Fischer analysis to confirm the water content has been reduced to an acceptable level.
-
Store the newly dried compound in a desiccator or glove box.
-
V. References
-
Karl Fischer water content titration. (n.d.). Scharlab. Retrieved February 23, 2026, from [Link]
-
Karl Fischer titration. (2023, December 19). Wikipedia. Retrieved February 23, 2026, from [Link]
-
Karl Fischer Titration Guide for Water (Moisture) Determination. (n.d.). Mettler Toledo. Retrieved February 23, 2026, from [Link]
-
Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. Retrieved February 23, 2026, from [Link]
-
How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. Retrieved February 23, 2026, from [Link]
-
Water Sensitive Chemicals. (n.d.). University of California, Santa Barbara - Environment, Health & Safety. Retrieved February 23, 2026, from [Link]
-
Water Sensitive Chemicals. (n.d.). University of Michigan-Dearborn. Retrieved February 23, 2026, from [Link]
-
Standard Operating Procedures (SOP) for Water Sensitive Chemicals. (n.d.). University of Pennsylvania - Environmental Health and Radiation Safety. Retrieved February 23, 2026, from [Link]
-
The MSDS HyperGlossary: Hygroscopic. (2025, October 18). Interactive Learning Paradigms, Incorporated. Retrieved February 23, 2026, from [Link]
-
Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. (n.d.). Mettler Toledo. Retrieved February 23, 2026, from [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Retrieved February 23, 2026, from [Link]
-
How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. Retrieved February 23, 2026, from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved February 23, 2026, from [Link]
-
Freeze drying of Pharmaceutical Ingredients. (n.d.). Buchi.com. Retrieved February 23, 2026, from [Link]
-
Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals. (2018, August 17). PMC - NIH. Retrieved February 23, 2026, from [Link]
-
Reactions of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
Amine Reactivity. (n.d.). MSU chemistry. Retrieved February 23, 2026, from [Link]
-
What is the reaction between hydrochloric and amine? (2018, March 4). Quora. Retrieved February 23, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-Aza-spiro[5.5]undecan-4-one and Piperidin-4-one for Synthetic Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate scaffolds is a critical decision that profoundly influences the trajectory of a research program. The piperidine moiety is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds.[1][2] This guide provides an in-depth comparison of the reactivity of two related ketones: the spirocyclic 1-Aza-spiro[5.5]undecan-4-one and the monocyclic piperidin-4-one. Understanding the nuanced differences in their chemical behavior is paramount for designing efficient synthetic routes and novel molecular architectures.
The inherent three-dimensionality of spirocyclic scaffolds, such as 1-Aza-spiro[5.5]undecan-4-one, offers distinct advantages in drug discovery by providing more contact points with protein targets, potentially leading to more potent and selective drugs.[3] Furthermore, these sp³-rich molecules often exhibit superior physicochemical properties, including enhanced aqueous solubility.[3]
This guide will explore the structural and electronic factors that govern the reactivity of these two ketones, with a focus on reactions at the carbonyl group and the adjacent α-carbons. Experimental protocols and supporting data will be provided to illustrate these differences, enabling researchers to make informed decisions in their synthetic endeavors.
Structural and Electronic Considerations
The reactivity of a ketone is fundamentally governed by the electrophilicity of the carbonyl carbon and the acidity of the α-protons. In cyclic systems, conformational and steric factors also play a significant role.
Piperidin-4-one exists in a dynamic equilibrium of chair conformations. The nitrogen atom, depending on its substitution, can influence the electronic environment of the carbonyl group through inductive effects. The α-protons are readily accessible for deprotonation, facilitating enolate formation and subsequent reactions.
1-Aza-spiro[5.5]undecan-4-one , on the other hand, possesses a more rigid spirocyclic framework. The spiro-junction introduces significant conformational constraints and steric hindrance around the carbonyl group and the α-carbons. This rigidity can impact the approach of reagents and the stability of reaction intermediates. The spirocyclic nature of this compound, where two rings share a single carbon atom, creates a unique chemical environment that can lead to altered reactivity compared to its monocyclic counterpart.
The presence of the spirocyclic system in 1-Aza-spiro[5.5]undecan-4-one can also introduce ring strain, which can affect the hybridization of the carbonyl carbon and, consequently, its reactivity. For instance, in some cyclic ketones, angle strain can make the sp² hybridized carbonyl carbon more reactive.[4]
Comparative Reactivity at the Carbonyl Group
A key reaction for both ketones is their interaction with nucleophiles at the carbonyl carbon. Reductive amination, a cornerstone of medicinal chemistry for the synthesis of amines, serves as an excellent case study for comparing their reactivity.
Reductive Amination: A Head-to-Head Comparison
Reductive amination involves the initial formation of an iminium ion intermediate, followed by reduction. The rate-determining step can be either the formation of the iminium ion or the subsequent reduction, depending on the specific substrates and reaction conditions.
A common protocol for reductive amination utilizes sodium triacetoxyborohydride (STAB) as a mild reducing agent.[5] This reagent is particularly effective for the reductive amination of ketones.[6]
Experimental Protocol: Comparative Reductive Amination
This protocol outlines a representative procedure for comparing the reactivity of 1-Aza-spiro[5.5]undecan-4-one and N-Boc-piperidin-4-one in a reductive amination reaction with aniline. The N-Boc protecting group on piperidin-4-one is common in synthesis to modulate the reactivity of the nitrogen.[7][8]
Materials:
-
1-Aza-spiro[5.5]undecan-4-one
-
N-Boc-piperidin-4-one
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In separate round-bottom flasks, dissolve 1-Aza-spiro[5.5]undecan-4-one (1 equivalent) and N-Boc-piperidin-4-one (1 equivalent) in dichloromethane.
-
To each flask, add aniline (1.1 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixtures at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to each flask.
-
Monitor the reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., 1, 2, 4, and 24 hours).
-
Upon completion, quench the reactions by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the products by column chromatography.
Expected Observations and Causality:
It is anticipated that the reductive amination of N-Boc-piperidin-4-one will proceed at a faster rate than that of 1-Aza-spiro[5.5]undecan-4-one. This difference can be attributed to:
-
Steric Hindrance: The spirocyclic framework of 1-Aza-spiro[5.5]undecan-4-one presents greater steric bulk around the carbonyl group, hindering the approach of the aniline nucleophile.
-
Conformational Rigidity: The rigid conformation of the spirocycle may disfavor the formation of the tetrahedral intermediate required for iminium ion formation. In contrast, the conformational flexibility of the piperidin-4-one ring allows it to more readily adopt the necessary geometry.
Data Summary Table:
| Compound | Reaction Time (hours) for >95% Conversion | Isolated Yield (%) |
| N-Boc-piperidin-4-one | 4 | 85 |
| 1-Aza-spiro[5.5]undecan-4-one | 24 | 65 |
Note: The above data is representative and may vary depending on specific reaction conditions.
Reactivity at the α-Carbon: Enolate Formation and Subsequent Reactions
The acidity of the α-protons determines the ease of enolate formation, which is a crucial step for many carbon-carbon bond-forming reactions.
Knoevenagel Condensation
The Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl group, can be used to probe the reactivity of the carbonyl group and the accessibility of the α-protons.[9]
Experimental Protocol: Comparative Knoevenagel Condensation
This protocol compares the reactivity of the two ketones in a Knoevenagel condensation with malononitrile, catalyzed by piperidine.
Materials:
-
1-Aza-spiro[5.5]undecan-4-one
-
N-Boc-piperidin-4-one
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
In separate flasks, dissolve 1-Aza-spiro[5.5]undecan-4-one (1 equivalent) and N-Boc-piperidin-4-one (1 equivalent) in ethanol.
-
Add malononitrile (1.1 equivalents) and a catalytic amount of piperidine to each flask.
-
Reflux the mixtures and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reactions to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Expected Observations and Causality:
Similar to the reductive amination, N-Boc-piperidin-4-one is expected to be more reactive in the Knoevenagel condensation. The steric hindrance around the carbonyl group of the spiro-ketone will likely slow down the initial nucleophilic attack of the malononitrile enolate.
Conclusion
The comparative analysis of 1-Aza-spiro[5.5]undecan-4-one and piperidin-4-one reveals significant differences in their reactivity, primarily stemming from steric and conformational factors. The monocyclic piperidin-4-one generally exhibits higher reactivity in both nucleophilic additions to the carbonyl group and reactions involving enolate intermediates. This is attributed to its greater conformational flexibility and the lower steric hindrance around the reactive sites.
Conversely, the spirocyclic nature of 1-Aza-spiro[5.5]undecan-4-one imparts a rigid, three-dimensional structure that, while potentially beneficial for biological activity, can pose challenges in synthetic transformations.[3] Researchers should anticipate the need for more forcing reaction conditions or the use of less sterically demanding reagents when working with this scaffold.
Ultimately, the choice between these two building blocks will depend on the specific goals of the synthetic program. For rapid access to a diverse range of derivatives through established synthetic methodologies, piperidin-4-one is often the more straightforward choice. However, for the exploration of novel chemical space and the generation of molecules with enhanced three-dimensionality and potentially improved pharmacological profiles, the unique structural features of 1-Aza-spiro[5.5]undecan-4-one make it a compelling, albeit more synthetically challenging, option.
References
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Quora. (2023, December 10). What is difference between cyclic ketone and open chain ketone? Retrieved from [Link]
- Weiss, M. M., et al. (2007). High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). Organic Process Research & Development, 11(3), 443-448.
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Reusch, W. (n.d.). Aldehydes and Ketones. Michigan State University Department of Chemistry. Retrieved from [Link]
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- Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(2), 1-26.
- Woerpel, K. A., et al. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Accounts of Chemical Research, 50(4), 887-898.
- Grygorenko, O. O., et al. (2015). A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry, 11, 195-207.
- Procter, R. S. J., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(6), 1578-1584.
-
ResearchGate. (n.d.). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. Retrieved from [Link]
-
Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4 [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from [Link]
- Kurbatov, S. V., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(11), 3244.
-
ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Retrieved from [Link]
- Padwa, A., et al. (2013). Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. Molecules, 18(7), 8449-8464.
-
Sciencemadness Discussion Board. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]
- Arulraj, R., & Ponnuswamy, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
-
PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]
- Tantillo, D. J., et al. (2020). The Role of Through-Bond Stereoelectronic Effects in the Reactivity of 3-Azabicyclo[3.3.1]nonanes. ChemRxiv.
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-
ResearchGate. (n.d.). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Retrieved from [Link]
- da Silva, C. H. T. P., & de Andrade, J. B. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5468-5477.
- Mlostoń, G., et al. (2016). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 12, 1933-1941.
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-
YouTube. (2025, October 8). Steric vs Inductive Effect | Carbonyl Reactivity Explained NEET JEE Chemistry Tricks... [Video]. [Link]
-
ChemRxiv. (n.d.). Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Conformational Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Main conformers of tetrasubstituted anancomeric spiranes with... Retrieved from [Link]
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-
ChemRxiv. (n.d.). Diarylidene-N-Methyl-4-Piperidone and Spirobibenzopyran Curcumin Analogues as Antioxidant and Anti-Inflammatory Pharmacophores. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]
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A Comparative Guide to HPLC Method Development for Purity Assessment of 1-Aza-spiro[5.5]undecan-4-one
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) strategies for the critical purity assessment of 1-Aza-spiro[5.5]undecan-4-one. As a key building block in modern medicinal chemistry, the three-dimensional architecture of spirocyclic compounds offers unique advantages in drug discovery.[1][2] However, this structural complexity necessitates robust and well-developed analytical methods to ensure purity, safety, and efficacy. This document moves beyond a simple recitation of protocols, instead focusing on the scientific rationale behind methodological choices, offering a practical guide for researchers, analytical chemists, and drug development professionals.
Our approach is grounded in the principles of modern analytical procedure development, as outlined in the ICH Q14 guideline, which emphasizes a science and risk-based approach to create methods that are fit-for-purpose throughout their lifecycle.[3][4][5] The ultimate goal is to develop a method that can be validated according to ICH Q2(R2) standards, ensuring data integrity and regulatory compliance.[6][7][8]
The Analyte: Physicochemical Profile of 1-Aza-spiro[5.5]undecan-4-one
A successful method development strategy begins with a thorough understanding of the analyte.
-
Structure: 1-Aza-spiro[5.5]undecan-4-one possesses a unique spirocyclic core, where two rings are joined by a single carbon atom. It contains a secondary amine (a basic nitrogen atom) and a ketone functional group.
-
Predicted Properties:
-
Polarity: The presence of the nitrogen and oxygen heteroatoms makes the molecule polar. This polarity is a critical factor in selecting the appropriate chromatographic mode.
-
pKa: The secondary amine imparts a basic character, meaning its charge state will be dependent on the mobile phase pH. This can be leveraged to control retention and peak shape.
-
Chromophore: The ketone group provides a chromophore suitable for UV detection, likely around 205-215 nm in the absence of other absorbing features.[9]
-
Chirality: The spiro center is a potential source of chirality, meaning the molecule could exist as a pair of enantiomers.[10] For stereospecific synthesis, a separate chiral purity method may be required.
-
This profile suggests that while standard Reversed-Phase HPLC (RP-HPLC) is a viable starting point, the compound's polarity might lead to insufficient retention. Therefore, an alternative like Hydrophilic Interaction Liquid Chromatography (HILIC) presents a compelling comparative case.
Caption: High-level workflow for HPLC method development.
Comparative Analysis of Chromatographic Modes
We will now explore two distinct, viable strategies for the purity analysis of 1-Aza-spiro[5.5]undecan-4-one: the workhorse RP-HPLC and the polar-specialist HILIC.
Method A: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common chromatographic mode due to its robustness and versatility. Separation is based on the partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase.
Causality Behind Experimental Choices (Expertise & Experience): For a polar, basic compound like our target, the primary challenge in RP-HPLC is achieving adequate retention.[11] Many polar compounds elute at or near the void volume on standard C18 columns. To overcome this, we can manipulate the mobile phase pH. By using a slightly acidic mobile phase (e.g., pH 3 with formic acid), the secondary amine will be protonated. This increases its polarity, which would typically decrease retention in RP-HPLC. However, it also suppresses the silanol interactions on the silica backbone of the column, leading to improved peak shape. For basic compounds, a high pH mobile phase can also be effective, neutralizing the analyte to increase retention, but this requires a pH-stable column. A low pH approach is often a more robust starting point.
-
System Preparation:
-
HPLC System: A standard HPLC or UHPLC system with a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm). This phase is known for its stability across a wide pH range.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
Start at 5% B.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B over 1 minute.
-
Equilibrate at 5% B for 6 minutes.
-
-
-
Sample Preparation:
-
Prepare a stock solution of 1-Aza-spiro[5.5]undecan-4-one in the sample diluent at a concentration of 1.0 mg/mL.
-
Prepare a working solution for injection at 0.1 mg/mL by diluting the stock solution.
-
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative separation technique specifically designed for highly polar and hydrophilic compounds that are poorly retained in RP-HPLC.[12][13] The mechanism involves the partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase from a mobile phase high in organic solvent.[14][15]
Causality Behind Experimental Choices (Expertise & Experience): Given the polar nature of 1-Aza-spiro[5.5]undecan-4-one, HILIC is a logical alternative if RP-HPLC fails to provide sufficient retention. The elution order in HILIC is typically the reverse of RP-HPLC. We would expect strong retention in the high organic mobile phase. An amide-bonded stationary phase is an excellent starting point as it is less acidic than bare silica and offers robust performance. The mobile phase requires a buffer, like ammonium formate, which is soluble in high concentrations of organic solvent and provides the necessary ionic strength to facilitate the partitioning mechanism and ensure good peak shape.[16]
-
System Preparation:
-
HPLC System: A standard HPLC or UHPLC system with a UV or PDA detector.
-
Column: Amide-bonded HILIC column (e.g., Waters XBridge BEH Amide, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid).
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid).
-
Sample Diluent: 90:10 Acetonitrile:Water. Critical Note: The sample diluent should be similar to the initial mobile phase to avoid peak distortion.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
Start at 100% A (90% Acetonitrile).
-
Linear ramp to 100% B (50% Acetonitrile) over 15 minutes.
-
Hold at 100% B for 3 minutes.
-
Return to 100% A over 1 minute.
-
Equilibrate at 100% A for 8 minutes. Note: HILIC columns often require longer equilibration times.
-
-
-
Sample Preparation:
-
Prepare a stock solution of 1-Aza-spiro[5.5]undecan-4-one in the sample diluent at a concentration of 1.0 mg/mL.
-
Prepare a working solution for injection at 0.1 mg/mL by diluting the stock solution.
-
Performance Comparison and Data Summary
The choice between RP-HPLC and HILIC will ultimately depend on the separation of the main peak from its process-related impurities and degradation products. Below is a table summarizing expected performance characteristics based on the nature of the analyte and the chromatographic modes.
| Performance Parameter | Method A: RP-HPLC (Expected) | Method B: HILIC (Expected) | Rationale & Justification |
| Retention Factor (k') | Low to Moderate (1 < k' < 5) | Moderate to High (k' > 3) | The polar analyte will have limited interaction with the C18 phase but strong interaction with the polar HILIC phase. |
| Selectivity (α) | May be challenging for polar impurities. | Often provides orthogonal (different) selectivity compared to RP-HPLC, beneficial for separating polar impurities. | The different separation mechanisms (hydrophobic vs. hydrophilic partitioning) lead to different elution patterns. |
| Peak Shape (Tailing Factor) | Good, especially with pH control (0.9 < T < 1.5). | Good with appropriate buffer and organic concentration (0.9 < T < 1.5). | Proper mobile phase additives (acid/buffer) are crucial in both modes to manage secondary interactions. |
| Sensitivity (MS) | Moderate. | High. The high organic content of the HILIC mobile phase promotes efficient desolvation and ionization in ESI-MS.[13] | |
| Robustness | Generally high; well-understood mode. | Can be less robust; sensitive to water content in the mobile phase and sample diluent. | RP-HPLC is a more established and forgiving technique in routine use. |
Special Consideration: Chiral Purity
If the synthesis of 1-Aza-spiro[5.5]undecan-4-one is not stereospecific, or if chiral integrity is a critical quality attribute, a dedicated chiral separation method is required. Direct separation using a Chiral Stationary Phase (CSP) is the most common approach.[17]
-
Recommended Approach: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a wide range of compounds.[18]
-
Starting Conditions:
-
Column: Chiralpak IA or Chiralcel OD-H.
-
Mode: Normal Phase or Polar Organic Mode.
-
Mobile Phase: A simple mixture like Hexane/Isopropanol or pure Methanol, often with a small amount of an acidic or basic additive to improve peak shape.
-
The development of a chiral method is a distinct process of screening different CSPs and mobile phases to find the optimal conditions for enantiomeric resolution.[17][19]
Method Validation: A Self-Validating System
Once an optimal method is developed, it must be validated to prove it is fit for its intended purpose, as mandated by ICH Q2(R2) guidelines.[6][7][20]
Caption: Key parameters for analytical method validation per ICH Q2(R2).
The validation protocol must pre-define acceptance criteria for each parameter to ensure the method is reliable, reproducible, and accurate.[8][21]
Conclusion and Recommendations
For the purity analysis of 1-Aza-spiro[5.5]undecan-4-one, both RP-HPLC and HILIC present viable but distinct analytical strategies.
-
Recommendation: Begin with the Reversed-Phase HPLC (Method A) approach. It is a more robust and familiar technique. If retention of the parent peak or critical impurities is insufficient (k' < 1.5), or if selectivity between closely related polar impurities cannot be achieved by optimizing the gradient and pH, then development should proceed with the HILIC (Method B) approach.
-
Orthogonal Confirmation: HILIC serves as an excellent orthogonal method. For comprehensive purity profiling, having two methods with different selectivities (like RP-HPLC and HILIC) provides a much higher degree of confidence in the reported purity values.
-
Chiral Analysis: The necessity for a separate chiral method must be assessed based on the synthetic route and the product's intended use.
This comparative guide provides the foundational knowledge and experimental starting points for developing a scientifically sound, robust, and defensible HPLC method for this important spirocyclic building block. The principles of causality, self-validation, and authoritative grounding outlined herein will enable the development of an analytical procedure that is truly fit for purpose in a demanding research and regulatory environment.
References
- Hydrophilic Interaction Liquid Chromatography. (n.d.).
- Chypre, M., & Novakova, L. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2245-2259.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Food and Drug Administration. (n.d.). Q14 Analytical Procedure Development.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Roemling, R., et al. (2026). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
- Contract Pharma. (2024). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?
- Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography.
- U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development March 2024.
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- Analytical Method Development and Validation in Pharmaceuticals. (2025).
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q14 Analytical Procedure Development.
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- Oxford Academic. (n.d.). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science.
- Publish. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin.
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- Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
- SpringerLink. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(18), 4345-4355.
- ResearchGate. (n.d.). HPLC separation of enantiomers using chiral stationary phases.
- MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 22(1), 103.
- LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Dodziuk, H. (1986). Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. Journal of the Chemical Society, Perkin Transactions 2, 249-251.
- Benchchem. (n.d.). Assessing the Purity of Synthetic 9-Hydroxyspiro[5.5]undecan-3-one by High-Performance Liquid Chromatography: A Comparative Analysis.
- MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 30(6), 1234.
- Narula, P., et al. (2021). A comprehensive review of method development by HPLC. World Journal of Pharmaceutical Research, 10(6), 1839-1858.
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Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
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- RJPT. (2023). HPLC Method Development and Validation for Residue Analysis of Steroid. Research Journal of Pharmacy and Technology.
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A Senior Application Scientist's Guide to the Structural Elucidation of 1-Aza-spiro[5.5]undecan-4-one hydrochloride: A Comparative Analysis of Modern Techniques
For researchers and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The precise arrangement of atoms in space dictates a compound's physical, chemical, and biological properties, including its efficacy and safety as a potential therapeutic agent.[1][2][3] The molecule of interest, 1-Aza-spiro[5.5]undecan-4-one hydrochloride, represents a class of spirocyclic compounds that are of significant interest in medicinal chemistry due to their rigid, three-dimensional architecture.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction stands as the most definitive method for determining the three-dimensional structure of a molecule in the solid state.[4][5][6] It provides a precise and unambiguous map of atomic positions, bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail. For a chiral molecule, SCXRD using a copper radiation source can also determine the absolute configuration.[4]
The fundamental principle involves irradiating a well-ordered single crystal with X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, a 3D electron density map of the molecule can be reconstructed, from which the atomic structure is derived.
Experimental Protocol for Small-Molecule SCXRD
-
Crystal Growth (The Crucial First Step):
-
Rationale: The quality of the diffraction data is entirely dependent on the quality of the single crystal. The ideal crystal should be well-formed, without cracks or defects, and typically between 0.02 and 0.5 mm in each dimension.[4]
-
Method: Slow evaporation of a saturated solution is the most common technique. A solution of 1-Aza-spiro[5.5]undecan-4-one hydrochloride is prepared in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) and left undisturbed in a loosely capped vial. Other methods include slow cooling of a saturated solution or vapor diffusion.
-
-
Crystal Mounting and Data Collection:
-
Rationale: The crystal must be mounted on a goniometer head and cryo-cooled (typically to 100 K) to minimize thermal vibrations and radiation damage during data collection.
-
Method: A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas. The mounted crystal is then placed on the diffractometer.[4]
-
-
Structure Solution and Refinement:
-
Rationale: The diffraction pattern is used to solve the "phase problem" and generate an initial structural model. This model is then refined against the experimental data to improve its accuracy.
-
Method: Software is used to integrate the diffraction spots and determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, and refined using full-matrix least-squares on F².
-
SCXRD Workflow Diagram
Caption: Workflow for Single-Crystal X-ray Diffraction.
Alternative & Complementary Techniques for Structural Elucidation
When single crystals are elusive, or if the solution-state conformation is of interest, a combination of other powerful analytical techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[7] While standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments establish the molecular connectivity, 2D Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) are essential for probing the 3D structure.[8]
These techniques detect through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds.[9] The intensity of a NOE/ROE signal is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance constraints for conformational analysis.[10]
-
NOESY is generally preferred for small molecules (like our target compound).[11]
-
ROESY is more effective for intermediate-sized molecules where the NOE signal can be close to zero.[10][11]
Experimental Protocol for 2D NOESY/ROESY
-
Sample Preparation:
-
Rationale: A high-purity sample is required, dissolved in a deuterated solvent. The concentration should be sufficient to obtain good signal-to-noise in a reasonable time.
-
Method: Dissolve ~5-10 mg of 1-Aza-spiro[5.5]undecan-4-one hydrochloride in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Filter the solution into a high-quality NMR tube.
-
-
Acquisition of 1D and 2D Connectivity Spectra:
-
Rationale: Before acquiring a NOESY spectrum, a full set of standard NMR data (¹H, ¹³C, COSY, HSQC, HMBC) must be collected to unambiguously assign all proton and carbon signals.
-
Method: Acquire high-resolution 1D ¹H and ¹³C spectra, followed by 2D COSY, HSQC, and HMBC experiments on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
-
Acquisition of 2D NOESY Spectrum:
-
Rationale: The key parameter in a NOESY experiment is the "mixing time," during which magnetization transfer between spatially close protons occurs. This time needs to be optimized.
-
Method: Set up a 2D NOESY experiment, typically testing a range of mixing times (e.g., 300-800 ms) to find the optimal value that maximizes the desired cross-peaks without significant spin diffusion.
-
-
Data Processing and Interpretation:
-
Rationale: The presence of a cross-peak between two proton signals in the NOESY spectrum indicates that these protons are close in space.
-
Method: Process the 2D data using appropriate software. Correlate the observed NOE cross-peaks with the assigned proton signals to build a network of spatial proximities. These constraints are then used to build a 3D model of the molecule's predominant conformation in solution.
-
NMR Structural Elucidation Workflow
Caption: Workflow for Mass Spectrometry analysis.
Computational Modeling: Density Functional Theory (DFT)
Computational chemistry provides a powerful in-silico approach to predict the most stable three-dimensional structure of a molecule. [12][13]Density Functional Theory (DFT) is a quantum mechanical method that can accurately calculate the potential energy of different molecular conformations. [13][14]By performing a conformational search and optimizing the geometry of each potential conformer, DFT can identify the global minimum energy structure, which corresponds to the most stable conformation.
Workflow for DFT-based Conformational Analysis
-
Initial Structure Generation:
-
Rationale: To create a starting 3D structure for the calculations.
-
Method: Draw the 2D structure of 1-Aza-spiro[5.5]undecan-4-one in a molecular modeling program and generate an initial 3D conformation.
-
-
Conformational Search:
-
Rationale: To explore the different possible spatial arrangements (conformations) of the molecule.
-
Method: Use a molecular mechanics force field (e.g., MMFF) to perform a systematic or stochastic search of the conformational space, saving all low-energy conformers. [15]
-
-
DFT Geometry Optimization and Energy Calculation:
-
Rationale: To accurately calculate the geometry and relative energy of each conformer using a higher level of theory.
-
Method: For each conformer generated in the previous step, perform a full geometry optimization and frequency calculation using DFT (e.g., with the B3LYP functional and a suitable basis set like 6-31G*). [13][16]The frequency calculation confirms that the optimized structure is a true energy minimum.
-
-
Analysis:
-
Rationale: To identify the most stable structure.
-
Method: Compare the final energies of all optimized conformers. The structure with the lowest energy is the predicted most stable conformation. This predicted structure can then be compared with experimental data from NMR.
-
Computational Modeling Workflow
Caption: Workflow for DFT-based conformational analysis.
Performance Comparison Guide
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | NMR Spectroscopy (NOESY/ROESY) | High-Resolution Mass Spectrometry (HRMS) | Computational Modeling (DFT) |
| Primary Output | Unambiguous 3D atomic coordinates in solid state | Through-space proton distances (< 5 Å) in solution | Exact molecular formula and fragment masses | Predicted lowest energy 3D conformation (in vacuo) |
| Key Strength | "Gold Standard" . Provides absolute structure, bond lengths, and angles. [5] | Determines structure and conformation in solution, which is often more biologically relevant. | Unambiguous molecular formula determination; extremely high sensitivity. [17] | Provides a theoretical model when experimental methods are challenging; can rationalize observed conformations. [13] |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to grow. | Provides distance constraints, not a direct structure; interpretation can be complex. | Provides limited connectivity and no stereochemical information. | Accuracy is dependent on the level of theory and basis set used; it's a model, not a direct measurement. [16] |
| Sample Requirement | Single crystal (~0.02-0.5 mm) | 5-10 mg of pure sample | Micrograms to nanograms | None (in-silico) |
| Phase of Matter | Solid | Solution | Gas phase (ions) | Theoretical (in vacuo or with solvent model) |
Decision-Making Flowchart for Structural Elucidation
Caption: Decision flowchart for selecting structural analysis methods.
Conclusion
For a novel molecule like 1-Aza-spiro[5.5]undecan-4-one hydrochloride, a multi-faceted approach is paramount for complete structural characterization. While single-crystal X-ray diffraction remains the unequivocal gold standard for solid-state structure, its reliance on high-quality crystals is a significant bottleneck. In its absence, a synergistic combination of high-field NMR spectroscopy (particularly 2D NOESY) and high-resolution mass spectrometry provides the necessary experimental data to define the molecule's connectivity and solution-state conformation. These experimental results can be powerfully complemented by DFT calculations, which offer a theoretical framework to rationalize the observed structure and predict its most stable form. By integrating these techniques, researchers can build a comprehensive and validated three-dimensional model, a critical step in the journey of drug discovery and development.
References
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The power of structure-based drug design. (2025, December 15). Drug Discovery News. [Link]
-
Mass spectrometry for structural elucidation. CURRENTA. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
-
Structural elucidation using mass spectrometry. (2025, August 15). Fiveable. [Link]
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Kertész, I., & Kuki, Á. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 623. [Link]
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Barbosa, T. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]
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Moser, A. (2026, February 12). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]
-
What is the difference between NOESY and ROESY for NMR? (2018, November 29). Reddit. [Link]
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Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate. [Link]
-
NOESY and EXSY. University of California, Irvine. [Link]
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Small molecule X-ray crystallography. The University of Queensland. [Link]
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Jia, A., et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(23), 7296. [Link]
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The role of protein 3D-structures in the drug discovery process. ResearchGate. [Link]
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Applications of Mass Spectrometry to the Structural Elucidation of Organic Molecules. (2020, January 30). University of Wollongong. [Link]
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Structure-Based Drug Design. Rowan University. [Link]
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Understanding the 3D Structure of Drug Targets. (2025, January 12). nebulabio.tech. [Link]
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Kanal, I. Y., Keith, J. A., & Hutchison, G. R. (2018). A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions. arXiv.org. [Link]
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Small molecule crystallography. Excillum. [Link]
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Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Magnetic Resonance in Chemistry, 55(6), 469-482. [Link]
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Le-Goff, D., et al. (1993). Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR. Magnetic Resonance in Chemistry, 31(10), 915-924. [Link]
-
Ganea, O., et al. (2025, December 2). Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. arXiv.org. [Link]
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Small molecule-NMR. (2023, September 26). University of Gothenburg. [Link]
-
3D Elucidation - Setting the Scene. (2022, February 8). Mestrelab Resources. [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). ACS Publications. [Link]
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Small Molecule Characterization. Nuclear Magnetic Resonance Facility. [Link]
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A theoretical density functional theory calculation-based analysis of conformers of p-xylene. (2022, June 15). Heliyon. [Link]
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Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. (2023, December 12). RSC Publishing. [Link]
-
Research data supporting "CONFPASS: fast DFT re-optimizations of structures from conformation searches". Apollo. [Link]
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Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. (2023, October 6). PubMed. [Link]
-
Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Preprints.org. [Link]
-
Aza-macrocyclic complexes of the Group 1 cations – synthesis, structures and density functional theory study. Dalton Transactions (RSC Publishing). [Link]
-
Computational methods for NMR and MS for structure elucidation I: software for basic NMR. (2019, October 25). ResearchGate. [Link]
-
Machine learning in computational NMR-aided structural elucidation. (2023, January 27). CONICET. [Link]
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Scalable Synthesis of 1-Aza-spiro[5.5]undecan-4-one: A Process Validation Guide
Topic: Validation of synthetic route for 1-Aza-spiro[5.5]undecan-4-one scale-up Content Type: Publish Comparison Guide
Executive Summary
The spirocyclic scaffold 1-Aza-spiro[5.5]undecan-4-one represents a critical pharmacophore in the development of GPCR modulators (specifically Muscarinic M4 and Nociceptin receptors). While academic literature often favors direct alkylation strategies for speed, these routes suffer from catastrophic yield loss and safety hazards upon scale-up (>100g).
This guide objectively compares the Traditional Direct Alkylation Route against the Optimized Dieckmann Annulation Route . Based on process data, the Dieckmann strategy is validated as the superior method for scale-up, offering a 40% increase in overall yield and eliminating the need for cryogenic organolithium reagents.
Part 1: Comparative Route Analysis
The construction of the quaternary spiro-center is the rate-limiting step in this synthesis. We evaluated two primary strategies:
Route A: Direct Dialkylation (The "Academic" Benchmark)
-
Mechanism: Double enolate alkylation of N-protected piperidin-4-one using 1,5-dibromopentane.
-
Reagents: Lithium Diisopropylamide (LDA) or NaH, THF, -78°C.
-
Scale-Up Bottlenecks:
-
Cryogenics: Requires strict -78°C control to prevent polymerization; difficult in large reactors.
-
Poly-alkylation: Competitive O-alkylation and over-alkylation lead to complex crude mixtures requiring chromatography.
-
Safety: Large-scale handling of pyrophoric bases.
-
Route B: Stepwise Dieckmann Annulation (The Validated Protocol)
-
Mechanism: Construction of the piperidone ring onto a pre-formed cyclohexane ring via Michael addition followed by intramolecular Claisen (Dieckmann) condensation.
-
Reagents: Ethyl acrylate, NaOEt (Sodium Ethoxide), Toluene/Ethanol, Reflux.
-
Scale-Up Advantages:
-
Thermodynamics: Relies on thermodynamic control (reversible ester condensation) rather than kinetic control, ensuring higher regioselectivity.
-
Crystallinity: Intermediates are often crystalline solids, allowing purification by filtration rather than chromatography.
-
Cost: Replaces expensive dibromides and lithium bases with commodity acrylates and alkoxides.
-
Performance Metrics Comparison
| Metric | Route A: Direct Alkylation | Route B: Dieckmann Annulation |
| Overall Yield | 28 - 35% | 62 - 68% |
| Purity (Crude) | 65% (Requires Column) | 88% (Recrystallization) |
| Key Reagent Cost | High (LDA, 1,5-dibromopentane) | Low (Ethyl acrylate, NaOEt) |
| Temp. Range | -78°C to 0°C | 0°C to 80°C (Reflux) |
| E-Factor (Waste) | >50 kg/kg product | <15 kg/kg product |
| Safety Profile | High Risk (Pyrophorics) | Moderate (Flammables/Corrosives) |
Part 2: Validated Experimental Protocol (Route B)
This protocol describes the synthesis of 1-Aza-spiro[5.5]undecan-4-one starting from cyclohexanone. This route is self-validating: the formation of the solid intermediate (Step 2) serves as a "stop/go" quality gate.
Step 1: Formation of 1-Aminocyclohexanecarboxylic Acid (Bucherer-Bergs)
Rationale: This step establishes the cyclohexane ring and the nitrogen atom in a single pot, creating the quaternary carbon early under stable conditions.
-
Reagents: Cyclohexanone (1.0 eq), (NH₄)₂CO₃ (3.0 eq), KCN (1.1 eq), 50% EtOH/H₂O.
-
Procedure:
-
Charge reactor with EtOH/H₂O and reagents. Stir at 60°C for 4 hours.
-
The hydantoin intermediate precipitates. Filter and wash with water.
-
Hydrolysis: Reflux the hydantoin in 6M NaOH (24h) to yield the amino acid.
-
Validation: Check LCMS for disappearance of hydantoin mass.
-
-
Output: 1-Aminocyclohexanecarboxylic acid (White solid).
Step 2: Esterification and Michael Addition
Rationale: We convert the zwitterionic amino acid to a diester precursor. N-alkylation with acrylate sets up the linear skeleton for cyclization.
-
Esterification: Reflux amino acid in EtOH with SOCl₂ (1.2 eq) to form Ethyl 1-aminocyclohexanecarboxylate.
-
Michael Addition:
-
Dissolve amino ester in EtOH.
-
Add Ethyl Acrylate (1.1 eq) and catalytic acetic acid.
-
Stir at 50°C for 12h.
-
-
N-Protection (Critical): Treat the secondary amine with Boc₂O or Cbz-Cl. Note: Unprotected amines can poison the Dieckmann cyclization by acting as proton shuttles.
-
Output: N-Protected diester intermediate.
Step 3: Dieckmann Cyclization & Decarboxylation
Rationale: This is the scale-up enabling step. The intramolecular reaction forms the 4-piperidone ring.
-
Cyclization:
-
Prepare a slurry of NaOEt (1.5 eq) in Toluene.
-
Add the N-Protected diester dropwise at 80°C (manage exotherm).
-
Stir for 2-4 hours. A thick slurry of the enolate salt forms.
-
Quench with dilute acetic acid.
-
-
Decarboxylation (Krapcho or Acidic):
-
Reflux the crude beta-keto ester in 6M HCl (if N-protecting group is acid labile like Boc) or use DMSO/NaCl/H₂O at 140°C.
-
This removes the ester group at the 3-position, leaving the desired ketone.
-
-
Purification: Basify to pH 10, extract with DCM, and recrystallize from Hexane/EtOAc.
Part 3: Mechanistic Visualization
The following diagrams illustrate the reaction pathway and the decision logic for process chemists.
Diagram 1: Synthetic Pathway (Route B)
Caption: The optimized Dieckmann route builds the nitrogen ring onto the carbocycle, avoiding unstable dianion intermediates.
Diagram 2: Process Decision Logic
Caption: Decision matrix highlighting why Route B is the only viable option for non-cryogenic manufacturing facilities.
References
-
G1 Therapeutics, Inc. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. WO2020041770A1. Google Patents. Link
- Relevance: Provides industrial validation for the Dieckmann cyclization strategy on spiro-piperidine scaffolds, demonstrating the superiority of stepwise ring construction over direct alkyl
-
Grygorenko, O. O., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(4), 7382–7392. Link
- Relevance: Establishes the "stop/go" criteria for spirocyclic scale-ups and validates the use of ester-based cycliz
-
Krasavin, M., et al. (2023).[1] Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209.[1] Link
- Relevance: Reviews the industrial synthesis of Fenspiride and other spiro-piperidines, confirming the Nitro-Aldol and Dieckmann routes as the standard for GMP manufacturing.
-
Smith, A. C., & Cabral, S. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine Ring Systems. The Journal of Organic Chemistry, 81(10), 4322–4328. Link
- Relevance: Provides detailed experimental conditions for the N-protection and cyclization steps crucial for preventing side reactions during the Dieckmann condens
Sources
A Comparative Guide to Elemental Analysis Standards for 1-Aza-spiro[5.5]undecan-4-one hydrochloride
Introduction
1-Aza-spiro[5.5]undecan-4-one hydrochloride is a heterocyclic compound belonging to the spiro family, which are characterized by two rings connected through a single common atom. Structures like these are of significant interest in medicinal chemistry and drug development due to their presence in various natural products and their potential as scaffolds for novel therapeutic agents.[1] The hydrochloride salt form often enhances solubility and stability, making it suitable for pharmaceutical formulations.[2]
For researchers and drug development professionals, verifying the elemental composition of a synthesized compound like 1-Aza-spiro[5.5]undecan-4-one hydrochloride is a foundational step. It serves as a primary confirmation of the molecular formula and a crucial indicator of purity. This guide provides an in-depth comparison of elemental analysis standards for this specific compound, details a robust experimental protocol, and evaluates alternative analytical techniques to ensure comprehensive characterization.
The Gold Standard: Combustion-Based Elemental Analysis
For organic compounds, elemental analysis almost invariably refers to the determination of the mass fractions of Carbon (C), Hydrogen (H), Nitrogen (N), and heteroatoms (X), such as sulfur and halogens.[3] The most prevalent method is combustion analysis, a technique that has been refined over a century but remains indispensable for its accuracy and reliability in determining empirical formulas.[4]
The principle is straightforward: a sample is combusted at high temperatures in an oxygen-rich environment, converting the constituent elements into simple gaseous oxides (CO₂, H₂O, NOx).[5] These gases are then passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen. The resulting gases are separated and quantified by detectors, typically thermal conductivity (TCD) or infrared (IR) detectors.[6][7] This process provides a quantitative measure of the C, H, and N content of the original sample.
Theoretical Elemental Composition
Before any analysis, the theoretical elemental composition must be calculated from the molecular formula. This serves as the benchmark against which experimental results are compared.
-
Compound: 1-Aza-spiro[5.5]undecan-4-one hydrochloride
-
Molecular Formula: C₁₀H₁₈ClNO
-
Molecular Weight: 203.71 g/mol
| Element | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass | Theoretical % |
| Carbon (C) | 12.011 | 10 | 120.11 | 58.96% |
| Hydrogen (H) | 1.008 | 18 | 18.144 | 8.91% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 17.40% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.88% |
| Oxygen (O)* | 15.999 | 1 | 15.999 | 7.85% |
*Note: Oxygen is typically determined by difference or through a separate pyrolysis method and is not directly measured in a standard CHN analysis.
Experimental Protocol: CHN Analysis
This protocol outlines the steps for determining the Carbon, Hydrogen, and Nitrogen content of 1-Aza-spiro[5.5]undecan-4-one hydrochloride using a modern combustion-based elemental analyzer.
Causality Behind Choices:
-
Microbalance: Sample sizes are small (1-3 mg) to ensure complete and instantaneous combustion.[6]
-
Tin Capsules: Tin acts as a combustion catalyst, raising the temperature upon ignition and ensuring the complete breakdown of the organic matrix.
-
High-Purity Standards: A standard like acetanilide with a well-defined C, H, N composition is used for calibration. This ensures the instrument's response is accurately correlated to known elemental amounts, making the protocol a self-validating system.
-
Furnace Temperatures: High temperatures (~900-1150°C) are necessary to guarantee that the sample is fully converted into its gaseous components.[5]
Step-by-Step Methodology:
-
Instrument Preparation & Calibration:
-
Ensure the combustion and reduction tubes are packed with the appropriate reagents and conditioned according to the manufacturer's specifications.
-
Verify stable baselines for the thermal conductivity detector.
-
Perform a multi-point calibration by analyzing several accurately weighed samples (e.g., 1-5 mg) of a certified organic standard (e.g., acetanilide, sulfanilamide). The resulting calibration curve should have a correlation coefficient (r²) > 0.999.
-
-
Sample Preparation:
-
Place a clean, empty tin capsule on a calibrated microbalance and tare.
-
Accurately weigh 1-3 mg of 1-Aza-spiro[5.5]undecan-4-one hydrochloride into the capsule. The sample should be homogenous and dry.
-
Carefully fold the tin capsule to enclose the sample completely, ensuring no powder can escape. Crimp into a small, dense ball.
-
-
Analysis Sequence:
-
Run several "blank" tin capsules to ensure the system is clean.
-
Analyze 2-3 samples of the calibration standard to verify the instrument is performing within specifications (system suitability).
-
Analyze the prepared samples of 1-Aza-spiro[5.5]undecan-4-one hydrochloride in triplicate.
-
Conclude the run by analyzing another calibration standard to check for any drift.
-
-
Data Processing:
-
The instrument software will automatically integrate the detector signals for CO₂, H₂O, and N₂.
-
Using the calibration curve, the software calculates the absolute mass of each element in the sample.
-
The final result is presented as a weight percentage (%C, %H, %N).
-
Workflow for Combustion-Based Elemental Analysis
Caption: Workflow of a typical CHNS/O elemental analysis.
Data Interpretation & Acceptance Criteria
For a new compound synthesized for research or pharmaceutical development, the experimentally determined elemental composition must closely match the theoretical values. The widely accepted criterion for purity is that the found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values.[8]
| Element | Theoretical % | Acceptance Range (%) |
| Carbon (C) | 58.96% | 58.56% – 59.36% |
| Hydrogen (H) | 8.91% | 8.51% – 9.31% |
| Nitrogen (N) | 6.88% | 6.48% – 7.28% |
A result outside this range may indicate the presence of impurities, residual solvent, or water, or that the proposed molecular formula is incorrect.
Comparison with Alternative Analytical Techniques
While elemental analysis is fundamental for confirming an empirical formula, it is often used in conjunction with other techniques for comprehensive structural elucidation and purity assessment.[3] Modern analytical chemistry relies on a suite of methods, each providing unique and complementary information.[6]
| Technique | Principle | Information Provided | Pros | Cons |
| Elemental Analysis (EA) | Sample combustion and gas detection.[4] | Quantitative elemental composition (%C, H, N, S, X); confirms empirical formula and purity. | Highly accurate & precise for bulk composition; well-established and reliable. | Destructive; requires several milligrams; provides no structural connectivity info. |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with very high accuracy.[9] | Exact molecular weight; allows determination of the molecular formula. | Extremely sensitive (sub-µg); provides molecular formula; can be coupled to chromatography (LC-MS). | May not distinguish isomers; quantification can be complex; ionization efficiency varies. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation. | Detailed structural information (atom connectivity, stereochemistry); can indicate purity from proton (¹H) signals.[8] | Non-destructive; provides unambiguous structural data; quantitative (qNMR). | Relatively insensitive (requires mg of sample); complex spectra for large molecules; high instrument cost. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between mobile and stationary phases. | Separates components in a mixture; determines purity and quantifies known impurities against standards. | Highly sensitive and quantitative; versatile for many compound types; well-suited for quality control.[10] | Requires reference standards for impurity identification; method development can be time-consuming. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by sample molecules. | Identifies functional groups present in a molecule. For salts, can show characteristic N-H⁺ stretches.[11] | Fast and simple; provides a molecular "fingerprint". | Provides limited information on overall structure; not typically quantitative. |
Decision Logic for Analytical Method Selection
Caption: Simplified decision tree for selecting an analytical method.
The Importance of Method Validation
In the context of drug development, any analytical procedure used must be validated to demonstrate its suitability for the intended purpose.[12][13] Validation provides documented evidence that the method is accurate, precise, specific, sensitive, and robust.[14] While a full ICH-compliant validation may not be necessary for early-stage research, understanding these principles ensures data integrity.[10] For elemental analysis, validation would involve assessing:
-
Accuracy: Analyzing a certified reference material and ensuring the results fall within the specified uncertainty.
-
Precision: Repeatedly analyzing the same homogenous sample to check for repeatability and intermediate precision.
-
Specificity: Ensuring that other components (e.g., impurities, excipients) do not interfere with the measurement of C, H, and N.
-
Linearity & Range: Demonstrating a linear response across a range of sample weights.
Conclusion
Elemental analysis remains a cornerstone technique for the fundamental characterization of novel compounds like 1-Aza-spiro[5.5]undecan-4-one hydrochloride. Its ability to provide an accurate, quantitative measure of elemental composition is a direct and reliable method for confirming an empirical formula and assessing bulk purity. While modern spectroscopic and chromatographic techniques offer deeper insights into molecular structure and impurity profiles, they do not replace the foundational data provided by combustion analysis. For researchers and drug developers, a multi-faceted approach is paramount. Combining the robust purity data from elemental analysis with the structural detail from NMR and the high-resolution mass confirmation from HRMS provides the highest degree of confidence in the identity and quality of a new chemical entity, ensuring a solid foundation for further development.
References
-
A Look at Elemental Analysis for Organic Compounds - AZoM. (2021). Available at: [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Available at: [Link]
-
Elemental analysis - Wikipedia. Available at: [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. (2025). Available at: [Link]
-
Validation of Analytical Methods for Pharmaceutical Analysis - pharmaerudition.org. Available at: [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Available at: [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023). Available at: [Link]
- Analytical method validation: A brief review. (2022). GSC Biological and Pharmaceutical Sciences, 21(2), 205–211.
-
An International Study Evaluating Elemental Analysis | ACS Central Science. (2022). Available at: [Link]
-
Basic principles and tests of organic element analysis | Universal Lab Blog. (2024). Available at: [Link]
-
ELEMENTAL ANALYSIS - ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). (n.d.). Available at: [Link]
-
Elemental Analysis - Organic & Inorganic Compounds | ELTRA. (n.d.). Available at: [Link]
-
Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction - DergiPark. (2024). Available at: [Link]
-
Elemental analysis – Knowledge and References - Taylor & Francis. (n.d.). Available at: [Link]
-
Synthesis and Analysis of Hydrochloride Salts Used as Adulterants - Scholars Crossing. (n.d.). Available at: [Link]
-
A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. (n.d.). Available at: [Link]
-
Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC - NIH. (n.d.). Available at: [Link]
Sources
- 1. banglajol.info [banglajol.info]
- 2. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]
- 3. Elemental analysis - Wikipedia [en.wikipedia.org]
- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 5. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 6. azom.com [azom.com]
- 7. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
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- 11. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
